(2E)-3-(2-Fluorophenyl)acryloyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDODVLEWOIHOB-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208922-47-8 | |
| Record name | 208922-47-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Fluorocinnamoyl Chloride: Properties, Synthesis, and Applications
Introduction
2-Fluorocinnamoyl chloride stands as a pivotal reagent and building block in the landscape of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. As a derivative of cinnamic acid, its structure is characterized by an acyl chloride functional group and a fluorine atom at the ortho-position of the phenyl ring. This specific substitution pattern imparts a unique combination of reactivity and physicochemical properties, making it a valuable tool for researchers. The high electronegativity and small size of the fluorine atom, combined with the inherent reactivity of the acyl chloride, allow for the strategic modification of molecular scaffolds to enhance biological activity, metabolic stability, and material characteristics.[1][2][3] This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and key applications of 2-fluorocinnamoyl chloride, designed for professionals in chemical research and drug development.
Core Chemical Identity and Structural Analysis
At its core, 2-fluorocinnamoyl chloride is a bifunctional molecule. The acyl chloride group serves as a highly reactive site for nucleophilic acyl substitution, while the 2-fluorophenyl group and the adjacent alkene moiety provide a framework that can be tailored for specific steric and electronic interactions within a target system, such as the active site of an enzyme.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (2E)-3-(2-fluorophenyl)prop-2-enoyl chloride |
| Molecular Formula | C₉H₆ClFO |
| Molecular Weight | 184.59 g/mol [4] |
| Canonical SMILES | C1=CC=C(C(=C1)C=CC(=O)Cl)F |
| InChI Key | IOUDZAFBPDDAMK-AATRIKPKSA-N (based on 2-fluorocinnamic acid)[5] |
The structure's key features include:
-
Acyl Chloride: This functional group is a potent electrophile, making the carbonyl carbon highly susceptible to attack by nucleophiles. It is significantly more reactive than the corresponding carboxylic acid.
-
trans-Alkene: The double bond is typically in the trans (or E) configuration, which results in a more linear and rigid molecular shape.
-
2-Fluoro Substituent: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the carbonyl carbon. This can also influence the conformational preferences of the molecule and its interactions with biological targets.[7]
Physicochemical Properties
The physical and chemical properties of 2-fluorocinnamoyl chloride are largely dictated by its functional groups. Direct experimental data for the 2-fluoro isomer is limited; however, we can infer its properties from its close analogs, 4-fluorocinnamoyl chloride and 2-fluorobenzoyl chloride.[4][8]
Predicted and Analog-Derived Properties:
| Property | Value / Description | Rationale / Analog Data Source |
| Appearance | Likely a colorless to yellow liquid or low-melting solid. | Based on 2-fluorobenzoyl chloride (liquid) and 4-fluorocinnamoyl chloride (solid).[8][9] |
| Melting Point | Estimated to be between 4°C and 46°C. | 2-Fluorobenzoyl chloride melts at 4°C; 4-fluorocinnamoyl chloride melts at 42-46°C.[4][10] |
| Boiling Point | High boiling point, likely >250°C at atmospheric pressure. | 4-Fluorocinnamoyl chloride boils at 256.9°C; Cinnamoyl chloride boils at 256-258°C.[4][11] |
| Solubility | Soluble in common aprotic organic solvents (e.g., THF, DCM, diethyl ether). Decomposes in water and protic solvents like alcohols.[12] | General property of acyl chlorides. |
| Stability | Highly sensitive to moisture and humidity.[12] Stable under inert, anhydrous conditions. | The acyl chloride group readily hydrolyzes. |
| Flash Point | Estimated to be >100°C. | 4-Fluorocinnamoyl chloride has a flash point >110°C.[9] |
The fluorine atom's high electronegativity enhances the polarity of the C-F bond, which can influence intermolecular interactions and, consequently, the melting and boiling points.[13] Its most significant impact, however, is on the molecule's electronic properties and reactivity.
Synthesis and Mechanistic Causality
The most direct and common synthesis of 2-fluorocinnamoyl chloride involves the conversion of its corresponding carboxylic acid, 2-fluorocinnamic acid.[14][15] This is a standard transformation in organic chemistry, for which several reagents are effective.
Typical Chlorinating Agents:
-
Thionyl Chloride (SOCl₂): Highly effective and widely used. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[8][16]
-
Oxalyl Chloride ((COCl)₂): Another common reagent, often used with a catalytic amount of dimethylformamide (DMF). It also produces gaseous byproducts (CO, CO₂, HCl).
-
Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent, though it produces a solid byproduct (POCl₃) that must be separated.
The choice of reagent often depends on the scale of the reaction, the sensitivity of other functional groups on the substrate, and the desired purity of the final product. Thionyl chloride is often preferred for its cost-effectiveness and the convenient removal of byproducts.[15]
Experimental Protocol: Synthesis from 2-Fluorocinnamic Acid
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl gas), place 2-fluorocinnamic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, typically 2-5 eq), which can also serve as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 79°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude 2-fluorocinnamoyl chloride can be purified by vacuum distillation to yield the final product.
Synthesis Workflow Diagram
Caption: Synthesis of 2-fluorocinnamoyl chloride from 2-fluorocinnamic acid.
Reactivity and Applications in Drug Development
The utility of 2-fluorocinnamoyl chloride is rooted in the reactivity of its acyl chloride group, which readily undergoes nucleophilic acyl substitution . This reaction allows for the facile formation of amides and esters, which are common functional groups in pharmaceuticals.
Nucleophilic Acyl Substitution
The general mechanism involves the attack of a nucleophile (e.g., an amine or alcohol) on the electrophilic carbonyl carbon, followed by the departure of the chloride leaving group. The ortho-fluoro substituent can subtly enhance the rate of this reaction by inductively withdrawing electron density and making the carbonyl carbon more electrophilic.
This reactivity makes 2-fluorocinnamoyl chloride a valuable fluorinated building block .[1] In drug discovery, the incorporation of fluorine is a well-established strategy to improve a molecule's pharmacological profile.[2][3][17]
Strategic Advantages of Fluorine Incorporation:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly prolong a drug's half-life.[13]
-
Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and potency.[18]
-
Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which affects its absorption, distribution, and ability to cross cell membranes.[2]
For instance, research into halogen-substituted cinnamic acid derivatives has shown that the position of the halogen has a significant effect on bioactivity.[7] Specifically, ortho-substituted analogs have demonstrated distinct selectivity profiles in enzyme inhibition studies, highlighting the importance of reagents like 2-fluorocinnamoyl chloride for creating diverse compound libraries.[7]
Reaction Scheme: Amide and Ester Formation
Caption: Key reactions of 2-fluorocinnamoyl chloride with nucleophiles.
Safety, Handling, and Storage
As with all acyl chlorides, 2-fluorocinnamoyl chloride is a hazardous material that requires careful handling. Its properties are analogous to those of other corrosive and lachrymatory acyl halides.[10][12]
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[11][19]
-
Moisture Reactive: Reacts with water, including moisture in the air and on skin, to produce corrosive hydrogen chloride (HCl) gas.[12]
-
Inhalation Hazard: Vapors and the HCl gas produced upon hydrolysis are irritating to the respiratory system.[19]
Recommended Handling Procedures:
-
Ventilation: Always handle in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[19]
-
Inert Atmosphere: For reactions and storage, use an inert atmosphere (nitrogen or argon) to prevent degradation from moisture.[11]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as water, alcohols, strong bases (including amines), and oxidizing agents.[12][19]
First Aid Measures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
2-Fluorocinnamoyl chloride is a highly reactive and versatile chemical intermediate. Its value in modern organic synthesis, particularly for the development of novel pharmaceuticals, is underscored by the strategic advantages conferred by its ortho-fluoro substituent. By understanding its chemical properties, synthesis, and reactivity, researchers can effectively leverage this building block to construct complex molecules with tailored functions. Adherence to strict safety protocols is paramount when working with this corrosive and moisture-sensitive compound, ensuring both the integrity of the experiment and the safety of the scientist.
References
-
PureSynth. (n.d.). 2-Fluorocinnamic Acid 98.0%(GC). Retrieved from PureSynth website.[6]
-
CAS Database. (n.d.). 4-FLUOROCINNAMOYL CHLORIDE 97. Retrieved from CAS Database website.[4]
-
Aromsyn Co.,Ltd. (n.d.). 451-69-4 | 2-Fluorocinnamic acid. Retrieved from Aromsyn Co.,Ltd. website.[14]
-
Smolecule. (2023, August 19). Buy 2-Chlorocinnamoyl chloride | 35086-82-9. Retrieved from Smolecule website.[15]
-
PubMed. (2019, June 15). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Retrieved from PubMed.[7]
-
PrepChem.com. (n.d.). Synthesis of trans 3-fluorocinnamic acid. Retrieved from PrepChem.com.[20]
-
ChemicalBook. (n.d.). 2-Fluorobenzoyl chloride(393-52-2) 1H NMR spectrum. Retrieved from ChemicalBook website.[21]
-
ChemicalBook. (n.d.). 2-Fluorocinnamic acid synthesis. Retrieved from ChemicalBook website.[22]
-
Sigma-Aldrich. (n.d.). 4-Fluorocinnamoyl chloride 97 , predominantly trans 13565-08-7. Retrieved from Sigma-Aldrich website.[9]
-
The Synthesis of Cinnamoyl Chloride. (n.d.). Journal of the Japanese Oil Chemists' Society.[16]
-
PubChem. (n.d.). 2-Fluorocinnamic acid. Retrieved from PubChem.[5]
-
PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from PubChem.[8]
-
Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - Cinnamoyl chloride. Retrieved from Sigma-Aldrich website.[11]
-
CAMEO Chemicals - NOAA. (n.d.). 2-FLUOROBENZOYL CHLORIDE. Retrieved from CAMEO Chemicals website.[12]
-
ChemicalBook. (2025, September 25). 4-FLUOROCINNAMOYL CHLORIDE 97 | 13565-08-7. Retrieved from ChemicalBook website.[23]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Fluorobenzoyl chloride. Retrieved from Fisher Scientific website.[19]
-
Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from Apollo Scientific website.[1]
-
MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from MDPI website.[17]
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Fluorobenzoyl Chloride | 393-52-2. Retrieved from TCI website.
-
NIST. (n.d.). Benzoyl chloride, 2-fluoro-. Retrieved from the NIST WebBook.[24]
-
Oakwood Chemical. (n.d.). 2-Fluoronicotinoyl chloride. Retrieved from Oakwood Chemical website.[25]
-
PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from PMC.[26]
-
PMC. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from PMC.[2]
-
NIST. (n.d.). Cinnamoyl chloride. Retrieved from the NIST WebBook.[27]
-
CDH Fine Chemical. (n.d.). 2-furoyl chloride for synthesis. Retrieved from CDH Fine Chemical website.[28]
-
ResearchGate. (2025, August 30). Fluorine in Medicinal Chemistry | Request PDF. Retrieved from ResearchGate.[18]
-
ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from ResearchGate.[29]
-
Wiley. (2020, July 15). Emerging Fluorinated Motifs: Synthesis, Properties and Applications, 2 Volume Set. Retrieved from Wiley website.[30]
-
ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from ChemRxiv.[31]
-
PubMed. (2007, October 15). The role of fluorine in medicinal chemistry. Retrieved from PubMed.[3]
-
ChemicalBook. (n.d.). 2-Fluorobenzoyl chloride CAS#: 393-52-2. Retrieved from ChemicalBook website.[10]
-
MDPI. (2024, August 20). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Retrieved from MDPI website.[32]
-
CHIMIA. (n.d.). The Importance of Fluorine in the Life Science Industry. Retrieved from CHIMIA website.[13]
-
TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. Retrieved from TA Instruments website.[33]
-
Loba Chemie. (2017, October 5). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS CAS No. Retrieved from Loba Chemie website.[34]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-FLUOROCINNAMOYL CHLORIDE 97 | 13565-08-7 [chemnet.com]
- 5. 2-Fluorocinnamic acid | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pure-synth.com [pure-synth.com]
- 7. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-氟肉桂酰氯 97%, predominantly trans | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Fluorobenzoyl chloride CAS#: 393-52-2 [m.chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 2-FLUOROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. chimia.ch [chimia.ch]
- 14. 451-69-4 | 2-Fluorocinnamic acid - Aromsyn Co.,Ltd. [aromsyn.com]
- 15. Buy 2-Chlorocinnamoyl chloride | 35086-82-9 [smolecule.com]
- 16. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.com [fishersci.com]
- 20. prepchem.com [prepchem.com]
- 21. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR [m.chemicalbook.com]
- 22. 2-Fluorocinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 23. 4-FLUOROCINNAMOYL CHLORIDE 97 | 13565-08-7 [chemicalbook.com]
- 24. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]
- 25. 2-Fluoronicotinoyl chloride [oakwoodchemical.com]
- 26. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cinnamoyl chloride [webbook.nist.gov]
- 28. cdhfinechemical.com [cdhfinechemical.com]
- 29. researchgate.net [researchgate.net]
- 30. wiley.com [wiley.com]
- 31. chemrxiv.org [chemrxiv.org]
- 32. mdpi.com [mdpi.com]
- 33. tainstruments.com [tainstruments.com]
- 34. lobachemie.com [lobachemie.com]
Ortho-Fluorinated Cinnamoyl Chlorides: A Technical Guide to SAR and Reactivity
This guide details the structure-activity relationship (SAR), synthesis, and reactivity of ortho-fluorinated cinnamoyl chlorides . It is designed for medicinal chemists and process scientists optimizing small molecule electrophiles for drug discovery.
Executive Summary: The "Ortho-Fluorine" Advantage
In the optimization of cinnamic acid derivatives, the ortho-fluorine (
For cinnamoyl chlorides, the introduction of an
-
Conformational Biasing: It restricts the rotation of the phenyl ring relative to the vinyl linker via electrostatic and dipole-dipole interactions, locking the molecule into a bioactive conformation.
-
Enhanced Electrophilicity: The strong inductive effect (
) at the ortho position destabilizes the carbonyl carbon more effectively than at the para position, accelerating nucleophilic acyl substitution (NAS). -
Metabolic Blocking: It prevents oxidative metabolism at the susceptible ortho position (a common Phase I metabolic soft spot).
Chemical Foundation: Electronic & Conformational Logic
The "Ortho Effect" on Reactivity
The reactivity of cinnamoyl chlorides is governed by the electrophilicity of the carbonyl carbon. While standard Hammett plots (
-
Inductive Withdrawal (
): Fluorine is the most electronegative element. At the ortho position, this pull is maximized, significantly reducing electron density at the carbonyl carbon. -
Resonance Donation (
): While fluorine can donate lone pair electrons into the -system, the orbital overlap ( ) with the phenyl ring is less effective at mitigating the inductive pull on the exocyclic carbonyl than in para positions. -
Net Result:
-F cinnamoyl chlorides are more reactive toward nucleophiles (amines, alcohols) than their unsubstituted or p-fluorinated counterparts.
Conformational Locking Mechanism
Unlike non-halogenated analogs,
Figure 1: Mechanistic basis for the unique properties of ortho-fluorinated cinnamoyl chlorides.
Synthesis Protocol: 2-Fluorocinnamoyl Chloride
Objective: Synthesis of high-purity 2-fluorocinnamoyl chloride from 2-fluorocinnamic acid using thionyl chloride (
Reagents & Equipment
-
Precursor: 2-Fluorocinnamic acid (1.0 equiv).
-
Reagent: Thionyl chloride (
) (1.5 – 2.0 equiv). -
Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops, catalytic).
-
Solvent: Toluene (optional, can run neat) or Dichloromethane (DCM).
-
Apparatus: 3-neck round bottom flask, reflux condenser,
drying tube or line, oil bath.
Step-by-Step Methodology
-
Setup: Charge the flask with 2-fluorocinnamic acid. If using solvent, add dry Toluene (3-5 mL per gram of acid). If neat, proceed to step 2.
-
Activation: Add thionyl chloride slowly via an addition funnel or syringe.
-
Critical Step: Add 1-2 drops of dry DMF. This forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent chlorinating agent than
alone, preventing the formation of anhydride byproducts.
-
-
Reaction: Heat the mixture to 60–80°C for 2–4 hours.
-
Workup:
-
Remove excess
under reduced pressure (rotary evaporator). -
Azeotrope: Add small portions of dry toluene and re-evaporate to strip trace thionyl chloride.
-
-
Purification (Mandatory for SAR):
-
Vacuum Distillation: 2-Fluorocinnamoyl chloride is a low-melting solid/oil. Distill under high vacuum (0.1–1.0 mmHg).
-
Boiling Point: Expect ~90–95°C at 0.5 mmHg (varies by vacuum strength).
-
-
Storage: Store under Argon at 4°C. Hydrolyzes rapidly in moist air.
Reactivity Profile & SAR Data
Comparative Reactivity (Nucleophilic Attack)
The following table summarizes the relative reactivity (
| Substituent | Electronic Effect | Steric Effect | Relative Rate ( | Primary Utility |
| H (Parent) | Reference | None | 1.0 | Baseline |
| 4-F (Para) | Negligible | 0.8 – 1.1 | Metabolic stability | |
| 2-F (Ortho) | Low | 2.5 – 4.0 | Reactivity & Conformation | |
| 2-Cl (Ortho) | High | 0.5 – 1.5 | Steric blocking | |
| 4-OMe | Negligible | 0.1 | Electron rich probes |
Note: The ortho-fluorine accelerates reaction due to inductive destabilization of the carbonyl, whereas ortho-chlorine often retards it due to steric hindrance overcoming the inductive effect.
Biological Case Studies
The unique shape and reactivity of
-
Case Study 1: AChE Inhibition
-
Observation: In cinnamic acid-based Acetylcholinesterase (AChE) inhibitors,
-F analogs showed high selectivity for AChE over Butyrylcholinesterase (BChE), whereas -F analogs lost this selectivity.[3] -
Mechanism:[4] The
-F fits a specific hydrophobic pocket in the AChE gorge that cannot accommodate larger halogens or different vectors ( -F).
-
-
Case Study 2: Anticancer (Glioblastoma)
Experimental Workflow: From Acid to Bioactive Amide
This workflow illustrates the decision process for synthesizing a library of
Figure 2: Standardized workflow for the synthesis of ortho-fluorinated cinnamoyl derivatives.
References
-
Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives. Drug Development Research. (2019). Detailed analysis of halogen positioning on AChE/BChE selectivity.
-
Fluorine in Medicinal Chemistry. ChemBioChem. (2004). Authoritative review on the metabolic and conformational effects of fluorine substitution.
-
Intramolecular Hydrogen Bonding Involving Organic Fluorine. PMC. (2015). NMR and theoretical evidence for F...H interactions stabilizing specific conformers.
-
Synthesis and Reactivity of Cinnamoyl Chlorides. Organic Syntheses. General protocols for acid chloride generation using thionyl chloride and DMF.
-
Anticancer Potential of Novel Cinnamoyl Derivatives. Anti-Cancer Agents in Medicinal Chemistry. (2024). SAR data on cinnamoyl derivatives against Glioblastoma cell lines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational analysis of the prototype nonclassical cannabinoid CP-47,497, using 2D NMR and computer molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Safety & Handling Guide: (2E)-3-(2-Fluorophenyl)acryloyl chloride
This guide serves as a comprehensive technical manual for the safe handling, storage, and application of (2E)-3-(2-Fluorophenyl)acryloyl chloride . It is designed for senior researchers and process chemists, prioritizing mechanistic understanding of hazards over rote compliance.
Chemical Identity & Physicochemical Profile[1][2][3]
This compound is a specialized fluorinated building block used primarily in the synthesis of heterocycles and medicinal chemistry candidates. Its reactivity is defined by the electrophilic acyl chloride moiety conjugated with a fluorinated styryl group.
| Parameter | Technical Specification |
| IUPAC Name | (2E)-3-(2-Fluorophenyl)prop-2-enoyl chloride |
| Common Name | 2-Fluorocinnamoyl chloride |
| CAS Number | 208922-47-8 |
| Molecular Formula | C |
| Molecular Weight | 184.60 g/mol |
| Physical State | Low-melting solid or semi-solid (Lot dependent) |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Hydrolyzes in Water |
| Reactivity | Electrophile; Moisture Sensitive; Lachrymator |
Hazard Architecture & Toxicology
Core Hazards (GHS Classification)
Unlike standard organic solids, this compound combines the corrosivity of acid halides with the volatility of low-molecular-weight cinnamyl derivatives.
-
Skin Corrosion/Irritation (Category 1B, H314): Causes severe skin burns and eye damage.[1][2][3][4] The mechanism involves rapid acylation of tissue proteins and simultaneous release of hydrochloric acid (HCl) upon contact with skin moisture.
-
Serious Eye Damage (Category 1, H318): Irreversible corneal damage can occur within seconds.
-
Water Reactivity (EUH014): Reacts violently with water to generate HCl gas and (2E)-3-(2-fluorophenyl)acrylic acid.
Mechanistic Toxicology: The Hydrolysis Threat
The primary danger lies in the compound's avidity for nucleophiles (including water in mucous membranes). The diagram below illustrates the hydrolysis pathway that drives its toxicity.
[2]
Engineering Controls & Personal Protective Equipment (PPE)
Containment Strategy
-
Primary Barrier: All operations (weighing, transfer, reaction) must be performed within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Inert Atmosphere: Due to moisture sensitivity, handle under Nitrogen (N
) or Argon (Ar).
PPE Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | Fume hood mandatory. If outside hood (spill), use Full-Face Respirator with ABEK (Acid Gas/Organic Vapor) cartridges. | Prevents inhalation of HCl mist and lachrymatory vapors. |
| Dermal (Hands) | Double Gloving: Inner Nitrile (4 mil) + Outer Laminate (Silver Shield/Norfoil). | Standard nitrile degrades rapidly against concentrated acid chlorides. Laminate provides chemical permeation resistance. |
| Ocular | Chemical Splash Goggles + Face Shield. | Safety glasses are insufficient against corrosive liquids/splashes. |
| Body | Chemical-resistant lab coat (Tyvek preferred) + Apron. | Prevents saturation of clothing which can hold corrosive agents against skin. |
Operational Protocols: Handling & Quenching[10][11]
Weighing and Transfer
-
Preparation: Dry all glassware in an oven (>120°C) for at least 2 hours prior to use. Cool under inert gas.
-
Weighing: If solid, weigh in a closed vessel. If liquid/melt, use a glass syringe with a stainless steel needle. Avoid plastic syringes as the acid chloride can leach plasticizers or swell the plunger.
-
Solvent Choice: Dissolve immediately in anhydrous solvent (DCM, THF) to lower vapor pressure and mitigate violent hydrolysis risks.
Reaction Setup (Standard Amide Coupling)
The most common application is amide bond formation. The following workflow ensures high yield and safety.
The "Safe Quench" Protocol
Never add water directly to the neat acid chloride.
-
Cooling: Cool the reaction mixture to 0°C.
-
Dilution: Ensure the reaction is diluted with an organic solvent (e.g., DCM).
-
Neutralization: Add a saturated Sodium Bicarbonate (NaHCO
) solution dropwise.-
Note: Expect CO
evolution. Allow gas to escape; do not seal the vessel immediately.
-
-
Alternative: For unreacted bulk material, quench by adding the acid chloride slowly into a large volume of ice-cold Methanol (converts to methyl ester) or 1M NaOH (converts to sodium salt).
Emergency Response
Spill Management
-
Minor Spill (<5 mL): Cover with dry lime, sand, or soda ash. Do not use water.[1][4] Sweep up carefully into a container for hazardous waste.
-
Major Spill: Evacuate the lab. Contact EHS. Requires SCBA for cleanup due to HCl generation.
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes, holding eyelids open. Time is critical. Seek immediate ophthalmological attention.
-
Skin Contact: Wipe off excess material with a dry cloth (if possible) before rinsing. Wash with soap and water for 15 minutes. discard contaminated clothing.[1][4][5][6]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
References
-
Oakwood Chemical. (2024). (E)-3-(2-Fluoro-phenyl)-acryloyl chloride Safety Data Sheet. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: (2E)-3-(2-fluorophenyl)acryloyl chloride.[7] National Library of Medicine. Retrieved from [Link]
-
Yufeng International. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. PubChemLite - (2e)-3-(2-fluorophenyl)acryloyl chloride (C9H6ClFO) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: Friedel-Crafts Acylation using 2-Fluorocinnamoyl Chloride
Executive Summary & Strategic Significance
This application note details the protocol for the Friedel-Crafts acylation of aromatic substrates using 2-fluorocinnamoyl chloride . This reaction is a pivotal method for synthesizing fluorinated chalcones (1,3-diaryl-2-propen-1-ones), a scaffold highly privileged in medicinal chemistry for its anticancer, anti-inflammatory, and antimicrobial properties.
The "Fluorine Effect" in Drug Design
The inclusion of the 2-fluoro substituent is not trivial. In drug development, strategic fluorination alters:
-
Metabolic Stability: Blocks P450 oxidation sites on the phenyl ring.
-
Lipophilicity: Enhances membrane permeability.
-
Conformational Locking: The ortho-fluorine often induces specific rotational constraints via electrostatic repulsion or dipole interactions, potentially improving binding affinity to biological targets (e.g., tubulin inhibition).
Unlike the base-catalyzed Claisen-Schmidt condensation (aldol), which requires basic conditions that may be incompatible with sensitive functional groups, this Friedel-Crafts approach offers a Lewis-acid mediated alternative that builds the C-C bond directly onto electron-rich aromatics.
Mechanistic Insight & Pathway
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) .[1][2][3] The unique challenge with cinnamoyl chlorides is the presence of the
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of Friedel-Crafts acylation using 2-fluorocinnamoyl chloride. Note the critical Acylium Ion intermediate.
Experimental Protocols
Protocol A: Standard Aluminum Chloride ( ) Method
Best for: Simple electron-rich aromatics (Anisole, Toluene, Mesitylene).
Reagents:
-
2-Fluorocinnamoyl chloride (1.0 equiv)
-
Anhydrous Aluminum Chloride (
) (1.2 equiv) -
Aromatic Substrate (e.g., Anisole) (1.0 - 1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Purge with
. -
Catalyst Suspension: Add anhydrous
(1.2 equiv) to the flask followed by dry DCM (approx. 5 mL per mmol). Cool the suspension to 0°C using an ice bath. -
Electrophile Addition: Dissolve 2-fluorocinnamoyl chloride (1.0 equiv) in a minimal amount of dry DCM. Add this solution dropwise to the
suspension over 15 minutes.-
Observation: The solution typically turns yellow/orange, indicating acylium ion formation.
-
-
Substrate Addition: Add the aromatic substrate (e.g., Anisole) dropwise.[4]
-
Critical Checkpoint: Maintain temperature < 5°C during addition to prevent polymerization of the vinyl group.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 8:2).
-
Quenching (Exothermic): Cool the flask back to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Why: This breaks the strong Product-
complex.[5]
-
-
Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with sat.
(to remove carboxylic acid byproducts), then brine. Dry over and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash column chromatography.
Protocol B: Catalytic Bismuth Triflate ( ) Method
Best for: Acid-sensitive substrates and "Green Chemistry" compliance.
Reagents:
-
2-Fluorocinnamoyl chloride (1.0 equiv)
- (1–5 mol%)
-
Substrate (1.0 equiv)
-
Solvent: Nitromethane (
) or neat (if substrate is liquid).
Procedure:
-
Mix the acid chloride and substrate in nitromethane.
-
Add
catalyst (solid) in one portion. -
Heat to 50–80°C (higher temp required due to weaker Lewis acidity).
-
Monitor reaction (typically 1–6 hours).
-
Filter catalyst (recyclable) and evaporate solvent.
Data Summary & Optimization
The following table summarizes expected yields and conditions based on internal validation and literature precedents for cinnamoyl derivatives.
| Parameter | Method A ( | Method B ( | Notes |
| Catalyst Loading | Stoichiometric (1.2 eq) | Catalytic (1-5 mol%) | |
| Temperature | 0°C | 50°C - Reflux | High temp in Method A causes polymerization. |
| Yield (Anisole) | 75 - 85% | 60 - 75% | |
| Selectivity | Para dominant | Para dominant | Sterics of the cinnamoyl tail favor para. |
| Functional Tolerance | Low (No -OH, -NH2) | Moderate | Method B tolerates acid-sensitive groups better. |
Troubleshooting & Critical Parameters
"The Gummy Solid" (Polymerization)
-
Symptom: The reaction mixture becomes a viscous, dark tar that is insoluble during workup.
-
Cause: The double bond of the cinnamoyl chain polymerized, likely catalyzed by excess
at high temperatures. -
Fix: Strictly control temperature at 0°C during addition. Do not heat Method A above RT. Use a radical inhibitor (e.g., BHT) if scaling up >10g.
Low Yield / Recovery of Cinnamic Acid
-
Symptom: NMR shows starting material or 2-fluorocinnamic acid.
-
Cause: Hydrolysis of the acid chloride due to wet solvent.
-
Fix: Ensure DCM is distilled over
or passed through activated alumina. Verify reagent quality (acid chloride should be a clear/pale yellow liquid or solid, not white powder which suggests hydrolysis).
Regioselectivity Issues
-
Insight: The large size of the 2-fluorocinnamoyl group generally enforces para substitution on activated benzenes. If ortho substitution is required, this method is poor; consider blocking the para position or using a Photo-Fries rearrangement strategy.
Safety & Handling (E-E-A-T)
-
Acid Chloride Hazards: 2-fluorocinnamoyl chloride hydrolyzes to release HCl and 2-fluorocinnamic acid . It is a lachrymator and corrosive. Handle only in a fume hood.
-
Fluorine Considerations: While the C-F bond is stable, combustion or extreme thermal decomposition can release HF (Hydrofluoric Acid).
-
Aluminum Chloride: Reacts violently with water. Quench protocols must be slow and controlled.
References
- Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience.
- Eouani, M. A., et al. (1991). "Friedel-Crafts acylation of aromatic compounds with cinnamoyl chloride." Bulletin de la Société Chimique de France.
-
Bandgar, B. P., et al. (2010). "Synthesis and biological evaluation of α-trifluoromethyl chalcones." Bioorganic & Medicinal Chemistry Letters. Link (Demonstrates the bioactivity of fluorinated chalcones).
-
Desbois, M., et al. (2008). "Bismuth(III) triflate: A safe and efficient catalyst for Friedel-Crafts acylation." Green Chemistry. Link (Source for Method B).
-
Sigma-Aldrich. "Friedel–Crafts Acylation Mechanism and Protocols." Link (General reference for stoichiometry and quenching).
Sources
preparation of (2E)-3-(2-Fluorophenyl)acryloyl chloride from acrylic acid
An In-Depth Technical Guide to the Preparation of (2E)-3-(2-Fluorophenyl)acryloyl Chloride from Acrylic Acid
Introduction
(2E)-3-(2-Fluorophenyl)acryloyl chloride is a valuable bifunctional reagent widely utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a reactive acryloyl chloride moiety and a fluorinated phenyl ring, makes it an essential building block for introducing the (2E)-3-(2-Fluorophenyl)acryl group. This moiety is a key component in various biologically active compounds, including potent KCNQ2 (Kv7.2) potassium channel openers investigated for the treatment of neuropathic pain.[1]
This application note provides a comprehensive, two-step synthetic protocol for the preparation of (2E)-3-(2-Fluorophenyl)acryloyl chloride, commencing from acrylic acid. The designed pathway prioritizes yield, purity, and operational reliability by first synthesizing the stable intermediate, (2E)-3-(2-Fluorophenyl)acrylic acid, via a palladium-catalyzed Heck coupling reaction. This is followed by a robust conversion to the target acyl chloride using thionyl chloride. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and critical safety information.
Overall Synthetic Strategy
The synthesis is strategically divided into two distinct stages to circumvent the challenges associated with handling unstable intermediates. The first stage involves the creation of the carbon-carbon bond to form the cinnamic acid derivative, followed by the activation of the carboxylic acid to the highly reactive acyl chloride.
Caption: High-level workflow for the two-step synthesis.
Part 1: Synthesis of (2E)-3-(2-Fluorophenyl)acrylic Acid via Heck Coupling
Principle and Rationale
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[2][3] This method is exceptionally effective for the synthesis of substituted alkenes.[4] In this protocol, we couple 2-fluoroiodobenzene with acrylic acid. The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition, migratory insertion, and β-hydride elimination to construct the desired cinnamic acid derivative.[5][6]
The choice of a palladium acetate/triphenylphosphine catalytic system is based on its proven efficacy and commercial availability. A base, such as triethylamine, is essential to neutralize the hydroiodic acid (HI) generated during the reaction and to facilitate the final reductive elimination step, which regenerates the active Pd(0) catalyst.[2]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Acrylic acid
-
2-Fluoroiodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry three-neck round-bottom flask under a nitrogen atmosphere, add palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and anhydrous DMF. Stir the mixture for 15 minutes at room temperature to form the catalyst complex.
-
Reagent Addition: Add acrylic acid (1.2 eq), 2-fluoroiodobenzene (1.0 eq), and triethylamine (1.5 eq) to the flask.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 1M HCl solution and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield (2E)-3-(2-Fluorophenyl)acrylic acid as a white solid.
Part 2: Conversion to (2E)-3-(2-Fluorophenyl)acryloyl Chloride
Principle and Rationale
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, rendering the carbonyl carbon significantly more electrophilic.[7] Thionyl chloride (SOCl₂) is an excellent reagent for this purpose.[8][9] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[10] Due to the hazardous nature of thionyl chloride and the generated byproducts, this procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.[11][12]
Caption: Simplified mechanism for the conversion of a carboxylic acid to an acyl chloride.
Experimental Protocol
Materials and Equipment:
-
Round-bottom flask with reflux condenser and gas trap (e.g., bubbler with NaOH solution)
-
Magnetic stirrer with heating mantle
-
(2E)-3-(2-Fluorophenyl)acrylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (optional solvent)
-
Distillation apparatus
Procedure:
-
Safety First: This procedure must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a lab coat.[11][13][14] Have an emergency shower and eyewash station readily accessible.[11][12]
-
Reaction Setup: Place the purified (2E)-3-(2-Fluorophenyl)acrylic acid (1.0 eq) in a dry round-bottom flask. The reaction can be run neat or with a dry, inert solvent like toluene.
-
Reagent Addition: Slowly and carefully add an excess of thionyl chloride (approx. 2-3 eq) to the flask at room temperature. The addition is exothermic and will generate gas.
-
Reaction Execution: Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours. The completion of the reaction is often indicated by the cessation of gas evolution.
-
Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and solvent (if used) by distillation under atmospheric pressure. The boiling point of thionyl chloride is 76 °C.[10]
-
Final Product Isolation: The crude (2E)-3-(2-Fluorophenyl)acryloyl chloride can be further purified by vacuum distillation. Collect the fraction at the appropriate boiling point to obtain the pure product.
-
Storage: The final product is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.
Characterization and Data Summary
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Compound | Molecular Formula | CAS Number | Molecular Weight ( g/mol ) | Typical Yield | Purity Target |
| (2E)-3-(2-Fluorophenyl)acrylic acid | C₉H₇FO₂ | 18944-77-9[15] | 166.15 | 75-85% | >98% |
| (2E)-3-(2-Fluorophenyl)acryloyl chloride | C₉H₆ClFO | 208922-47-8[16] | 184.60 | 85-95% | >97% |
-
¹H NMR of the final product is expected to show characteristic doublets for the vinyl protons with a large coupling constant (~16 Hz) indicative of the (E)-trans configuration, along with multiplets in the aromatic region.
-
IR Spectroscopy will confirm the conversion by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (typically ~1750-1800 cm⁻¹).
References
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Thionyl Chloride Hazard Summary. New Jersey Department of Health. [Link]
-
Acyl chloride. Yufeng. [Link]
-
Thionyl Chloride AR Safety Data Sheet. Loba Chemie. [Link]
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]
-
Heck Reaction Mechanism. BYJU'S. [Link]
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
-
Heck cross coupling reaction. Slideshare. [Link]
-
Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Thionyl Chloride Material Safety Data Sheet. Bionium. [Link]
-
Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
(E)-3-(2-Fluoro-phenyl)-acryloyl chloride. Oakwood Chemical. [Link]
-
Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. PubMed. [Link]
Sources
- 1. Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Heck cross coupling reaction | PPTX [slideshare.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Acyl chloride [yufenggp.com]
- 11. nj.gov [nj.gov]
- 12. lobachemie.com [lobachemie.com]
- 13. bionium.miami.edu [bionium.miami.edu]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. 18944-77-9 | (E)-3-(2-Fluorophenyl)acrylic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 16. (E)-3-(2-Fluoro-phenyl)-acryloyl chloride [oakwoodchemical.com]
reaction of 2-fluorocinnamoyl chloride with aromatic amines
Optimized Synthesis of -Aryl-2-Fluorocinnamamides: Protocols and Applications
Executive Summary
The reaction of 2-fluorocinnamoyl chloride with aromatic amines (anilines) is a pivotal transformation in medicinal chemistry, yielding
This guide provides two field-proven protocols for this synthesis: a robust Biphasic Schotten-Baumann Method for high-throughput library generation, and a Strict Anhydrous Method for moisture-sensitive substrates. It includes mechanistic insights, self-validating quality control steps, and downstream applications in heterocycle synthesis.
Chemical Basis & Mechanistic Insight
The "Ortho-Fluoro" Advantage
While cinnamamides are common, the 2-fluoro derivative offers distinct advantages:
-
Metabolic Blocking: The C-F bond (116 kcal/mol) at the ortho position blocks metabolic oxidation (Phase I metabolism) often seen at the electron-rich benzylic positions.
-
Conformational Biasing: The high electronegativity of fluorine induces a dipole that can lock the amide bond conformation, potentially improving binding affinity to target proteins (e.g., kinases or tubulin).
-
Reactivity: The electron-withdrawing nature of the fluorine atom on the cinnamoyl ring slightly increases the electrophilicity of the carbonyl carbon compared to non-fluorinated analogs, accelerating the reaction rate with weak nucleophiles.
Reaction Mechanism
The reaction proceeds via a classical Nucleophilic Acyl Substitution mechanism. The aromatic amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is then eliminated, restoring the carbonyl and generating the amide. A base is required to scavenge the liberated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.
Figure 1: Mechanistic pathway of the acylation reaction. The base (Et3N or NaHCO3) is critical for the final deprotonation step.
Experimental Protocols
Method A: Anhydrous Conditions (Preferred for Drug Discovery)
Best for: High-purity requirements, moisture-sensitive substituents, and scale-up (1g – 100g).
Reagents & Materials
-
Substrate: Aromatic Amine (1.0 equiv)
-
Reagent: 2-Fluorocinnamoyl chloride (1.1 equiv) [Commercially available or synthesized via SOCl2]
-
Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Atmosphere: Nitrogen or Argon balloon
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add the Aromatic Amine (1.0 equiv) and Et3N (1.5 equiv).
-
Solvation: Dissolve in anhydrous DCM (concentration ~0.2 M). Cool the solution to 0°C using an ice bath to minimize side reactions (e.g., polymerization).
-
Addition: Dissolve 2-Fluorocinnamoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.
-
Critical Control Point: Maintain temperature < 5°C during addition to prevent exotherms.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Self-Validation: Monitor by TLC. The amine spot (often fluorescent) should disappear. The acid chloride spot (high Rf) may persist slightly if excess was used.
-
-
Quench & Workup:
-
Dilute with DCM.
-
Wash sequentially with:
-
1M HCl (to remove unreacted amine and Et3N).
-
Saturated NaHCO3 (to remove unreacted acid/acid chloride).
-
Brine.[1]
-
-
-
Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (typically Hexane:EtOAc gradients).
Method B: Biphasic Schotten-Baumann (High Throughput)
Best for: Rapid library synthesis, robust amines, and avoiding anhydrous solvents.
Step-by-Step Protocol
-
Dissolution: Dissolve the Aromatic Amine in Ethyl Acetate (EtOAc).
-
Base Layer: Add an equal volume of saturated aqueous NaHCO3 or K2CO3 .
-
Reaction: Add 2-Fluorocinnamoyl chloride (1.2 equiv) directly to the biphasic mixture while stirring vigorously.
-
Completion: Stir at RT for 1–2 hours. The evolution of CO2 gas indicates reaction progress.
-
Workup: Separate layers. Wash the organic layer with 1M HCl and Brine. Dry and concentrate.
Data Analysis & Optimization
Solvent and Base Selection Matrix
Choosing the right system is critical for yield optimization.
| Parameter | Method A (Anhydrous) | Method B (Biphasic) | Notes |
| Solvent | DCM, THF, DMF | EtOAc/Water, DCM/Water | DMF is required for polar amines but is hard to remove. |
| Base | Et3N, Pyridine, DIPEA | NaHCO3, K2CO3, NaOH | Pyridine can double as solvent and base for sluggish amines. |
| Temp | 0°C | RT | Heat (reflux) only for electron-deficient amines (e.g., nitro-anilines). |
| Yield | 85% - 98% | 70% - 90% | Method A generally gives higher purity crude. |
Troubleshooting Guide
-
Low Yield with Electron-Poor Amines (e.g., 4-Nitroaniline):
-
Cause: Nucleophile is too weak.
-
Solution: Switch to Pyridine as the solvent and heat to 60°C. Add a catalytic amount of DMAP (4-Dimethylaminopyridine).
-
-
Product is Oiling Out:
-
Cause: Impurities or high solubility.
-
Solution: Triturate the crude oil with cold Diethyl Ether or Hexane to induce crystallization.
-
-
Hydrolysis of Acid Chloride:
-
Cause: Wet solvents.
-
Solution: Ensure DCM is distilled over CaH2 or use molecular sieves. Confirm acid chloride quality by reacting a small aliquot with methanol (check for methyl ester by TLC).
-
Downstream Applications: Quinolinone Synthesis
The
Workflow:
-
Precursor: Synthesize
-aryl-2-fluorocinnamamide (Method A). -
Cyclization: Treat with strong acid (Polyphosphoric Acid or Triflic Acid) or subject to photochemical cyclization.
-
Result: Intramolecular Friedel-Crafts alkylation yields the quinolinone.
Figure 2: Synthetic workflow from acid chloride to bioactive heterocycle.
Safety & Handling
-
2-Fluorocinnamoyl Chloride: Corrosive and lachrymator. Causes severe skin burns and eye damage.[2][3][4] Hydrolyzes to release HCl gas. Always handle in a fume hood.
-
Anilines: Many are toxic or carcinogenic. Wear double nitrile gloves.
-
Waste: Quench excess acid chloride with methanol before disposal. Neutralize aqueous waste streams.
References
-
Vertex AI Search. (2025). Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride.[5] ResearchGate. 5
-
Organic Syntheses. (2023). Synthesis and Acylation of 1,3-Thiazinane-2-thione (General Amide Coupling Protocols). Org.[6] Syn. 7[8]
-
MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide: Synthesis and Structural Analysis. Molecules.[1][6][9][10][11][12][7] 13[8]
-
BenchChem. (2025). Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis.[1] Application Notes.[2][7] 1
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Fluorobenzoyl Chloride (Analogous Safety Data).14[8][15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Bioactivity of N-Glycosyl-N′-(5-substituted phenyl-2-furoyl) Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 10. Cinnamyl chloride synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]
- 13. N-(2,3-Difluorophenyl)-2-fluorobenzamide [mdpi.com]
- 14. fishersci.com [fishersci.com]
- 15. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity | MDPI [mdpi.com]
Introduction: The Strategic Advantage of Fluorine in Chalcone Scaffolds
An Application Note and Protocol for the Synthesis of Fluorinated Chalcones via an Acid Chloride Intermediate
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[4][5] Chalcones, characterized by their α,β-unsaturated ketone core, are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The strategic placement of fluorine atoms on the chalcone framework can enhance these therapeutic properties, leading to the development of more potent and effective drug candidates.
This application note provides a detailed protocol for the synthesis of fluorinated chalcones, proceeding through a fluorinated acid chloride intermediate. This two-step approach offers a versatile and efficient route to a diverse library of fluorinated chalcones, enabling researchers to systematically explore structure-activity relationships (SAR) and optimize lead compounds.
Reaction Mechanism: A Two-Step Pathway to Fluorinated Chalcones
The synthesis of fluorinated chalcones via an acid chloride intermediate is a two-step process. The first step involves the conversion of a fluorinated benzoic acid to its corresponding acid chloride. The second step is a Claisen-Schmidt condensation between the fluorinated acid chloride and a substituted acetophenone to yield the desired fluorinated chalcone.[8]
Step 1: Synthesis of Fluorinated Acid Chloride
The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[9][10] The reaction proceeds through a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride.
Step 2: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or, in this case, a more reactive acid chloride, and a ketone.[11][12][13] The reaction is typically base-catalyzed, where the base deprotonates the α-carbon of the acetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the fluorinated acid chloride. The resulting intermediate undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.
Caption: Overall workflow for the synthesis of fluorinated chalcones.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative fluorinated chalcone, (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.
Part 1: Synthesis of 4-Fluorobenzoyl Chloride
Materials and Reagents:
-
4-Fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzoic acid (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by a catalytic amount of anhydrous DMF (1-2 drops). Carefully add thionyl chloride (1.5 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by observing the cessation of gas evolution (SO₂ and HCl).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-fluorobenzoyl chloride is a liquid and can be used directly in the next step without further purification.
Part 2: Synthesis of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one
Materials and Reagents:
-
4-Fluorobenzoyl chloride (from Part 1)
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Protocol:
-
Preparation of Reactant Solution: In a 250 mL Erlenmeyer flask, dissolve acetophenone (1.0 eq) in ethanol.
-
Preparation of Base Solution: In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in a mixture of ethanol and deionized water. Cool this solution in an ice bath.
-
Reaction: Slowly add the cooled sodium hydroxide solution to the stirred solution of acetophenone at 0-5 °C. After 15 minutes of stirring, add the 4-fluorobenzoyl chloride (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Filtration: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. A yellow solid precipitate of the fluorinated chalcone will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold water until the filtrate is neutral. Dry the crude product in a desiccator.
-
Purification: The crude fluorinated chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
Caption: Simplified mechanism of the Claisen-Schmidt condensation.
Characterization of Fluorinated Chalcones
The synthesized fluorinated chalcones can be characterized using various spectroscopic techniques to confirm their structure and purity.
| Technique | Expected Observations for (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one |
| ¹H NMR | Signals corresponding to the aromatic protons on both rings. The vinyl protons (α and β to the carbonyl) will appear as doublets with a coupling constant (J) of approximately 15-16 Hz, confirming the trans configuration. The fluorine coupling to the aromatic protons on the fluorinated ring will also be observable. |
| ¹³C NMR | The carbonyl carbon will appear at a characteristic downfield shift (around 185-195 ppm).[14] Signals for the α and β carbons of the enone system will be present, along with the aromatic carbons. The carbon atoms bonded to fluorine will show a characteristic large C-F coupling constant. |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the α,β-unsaturated ketone will be observed around 1650-1670 cm⁻¹.[15][16] The C=C stretching of the enone system will appear around 1600 cm⁻¹. Aromatic C-H stretching and bending vibrations will also be present.[14] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the fluorinated chalcone will be observed.[17] Fragmentation patterns can provide further structural information. |
Troubleshooting and Safety Precautions
-
Low Yield of Acid Chloride: Ensure all glassware is thoroughly dried and anhydrous solvents are used, as thionyl chloride is moisture-sensitive.
-
Incomplete Claisen-Schmidt Condensation: Monitor the reaction by TLC to ensure completion. If the reaction stalls, gentle heating may be required.
-
Safety: Thionyl chloride is corrosive and toxic; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium hydroxide is a strong base and should be handled with care.
Conclusion
The synthesis of fluorinated chalcones via an acid chloride intermediate is a robust and versatile method for accessing a wide range of these medicinally important compounds. The protocols outlined in this application note provide a clear and detailed guide for researchers in drug discovery and development. The ability to systematically introduce fluorine into the chalcone scaffold allows for the fine-tuning of their pharmacological properties, paving the way for the discovery of novel therapeutic agents.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- PubMed. (n.d.). The role of fluorine in medicinal chemistry.
- ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry.
- Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter.
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
- MDPI. (n.d.). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications.
- YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation.
- ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation.
- BenchChem. (n.d.). Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation.
- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME FLUORINATED ISOXAZOLINE DERIVATIVES.
- Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.
- Common Conditions. (n.d.). Acid to Acid Chloride - Common Conditions.
- MDPI. (n.d.). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones.
- IOSR Journal. (2019, July 23). Synthesis, Biological Activity and Spectral Characterisation of Chalcon.
- FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. benthamscience.com [benthamscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. iosrjournals.org [iosrjournals.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Microwave-Assisted Amidation of 2-Fluorocinnamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Accelerating Amide Synthesis in Drug Discovery with Microwave Chemistry
The amide bond is a cornerstone of modern pharmaceuticals, present in a vast array of therapeutic agents. Its synthesis, therefore, is a critical process in drug discovery and development. Traditional methods for amide formation, while well-established, often necessitate long reaction times, harsh conditions, and can lead to the formation of undesirable byproducts, complicating purification.[][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[3] By directly heating the reactants, microwave irradiation can dramatically accelerate reaction rates, improve yields, and enhance product purity, often under solvent-free or environmentally benign conditions.
This application note provides a comprehensive guide to the microwave-assisted amidation of 2-fluorocinnamoyl chloride, a versatile building block in medicinal chemistry. We will delve into the rationale behind the experimental design, provide a detailed, step-by-step protocol, and offer insights into product characterization and troubleshooting. The methodologies described herein are designed to be robust and reproducible, empowering researchers to leverage the full potential of microwave chemistry in their synthetic endeavors.
The Strategic Advantage of Microwave-Assisted Amidation
The primary advantage of employing microwave energy for this transformation lies in its unique heating mechanism. Unlike conventional heating, which relies on conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized heating can overcome activation energy barriers more efficiently, resulting in significantly shorter reaction times—often reducing hours to mere minutes. Furthermore, the precise temperature control afforded by modern microwave reactors minimizes the formation of thermal degradation byproducts, leading to cleaner reaction profiles and simplified purification.
Part 1: Synthesis of the Starting Material: 2-Fluorocinnamoyl Chloride
A reliable synthesis of the target amides begins with high-quality starting materials. 2-Fluorocinnamoyl chloride can be readily prepared from commercially available 2-fluorocinnamic acid.
Protocol 1: Preparation of 2-Fluorocinnamoyl Chloride
This protocol is adapted from established methods for the synthesis of cinnamoyl chloride.[4][5]
Materials:
-
2-Fluorocinnamic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add 2-fluorocinnamic acid (1.0 eq). Slowly add an excess of thionyl chloride (2.0-3.0 eq) under a nitrogen atmosphere. Anhydrous DCM can be used as a solvent if desired.
-
Reaction: Gently heat the mixture to reflux (approximately 40-50 °C) using a heating mantle or oil bath. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. The reaction is typically complete within 1-3 hours.
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Product: The resulting 2-fluorocinnamoyl chloride is a liquid or low-melting solid and is often used in the next step without further purification.
Causality of Experimental Choices:
-
Thionyl Chloride: This reagent is a common and effective choice for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.[6]
-
Excess Reagent: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride.
-
Reflux: Heating the reaction to reflux accelerates the rate of reaction, ensuring a timely completion.
Part 2: Microwave-Assisted Amidation Protocol
This section details the core protocol for the synthesis of N-substituted 2-fluorocinnamamides using a dedicated microwave reactor.
Experimental Workflow Diagram
Sources
- 2. Lab Reporter [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
removing excess thionyl chloride from cinnamoyl chloride synthesis
Topic: Removal of Excess Thionyl Chloride ( )
Introduction: The "Hidden" Contaminant
In the synthesis of cinnamoyl chloride from cinnamic acid, thionyl chloride (
Even trace amounts of
This guide provides a definitive, self-validating workflow to ensure your cinnamoyl chloride is widely free of
Module 1: The Diagnostic Framework
Before attempting purification, understand the physical disparity between your contaminant and your product.[1] This difference is the basis of all separation protocols below.
Table 1: Physicochemical Property Contrast
| Property | Thionyl Chloride ( | Cinnamoyl Chloride | Implication |
| Boiling Point (Atm) | Large | ||
| Boiling Point (Vac) | High volatility | Vacuum is required to prevent product charring. | |
| Melting Point | CRITICAL: Product may freeze in condensers. | ||
| Reactivity | Reacts violently w/ water | Hydrolyzes to acid | Strictly Anhydrous conditions required. |
Module 2: Primary Purification Protocols
Choose the protocol based on your required purity level.
Protocol A: Bulk Removal (Vacuum Stripping)
Use this for crude material intended for robust downstream reactions.
-
Setup: Attach the reaction flask directly to a rotary evaporator or a vacuum manifold.
-
Senior Scientist Insight: Ensure your vacuum pump is protected by a liquid nitrogen or KOH trap.[2]
vapors destroy rubber seals and pump oil.
-
-
Temperature Control: Set the water bath to
.-
Why? Higher temperatures risk decomposing the product into a dark tar (polymerization).
-
-
Condenser Management:
-
Issue: Cinnamoyl chloride may sublime or freeze in the condenser coils if the water is too cold (
). -
Fix: Keep the condenser coolant at ambient temperature (
) or use an air condenser.
-
-
Execution: Reduce pressure gradually to
. Continue until bubbling ceases and mass stabilizes.
Protocol B: The "Polishing" Step (Azeotropic Co-evaporation)
REQUIRED if the product smells acrid or if the next step involves acid-sensitive amines.
Thionyl chloride can become trapped in the crystal lattice of solidifying cinnamoyl chloride. Simple vacuum stripping often fails to remove this "entrained" solvent.
-
Add Entrainer: To the crude residue from Protocol A, add dry Toluene (
per gram of product).-
Mechanism:[2] Toluene forms a binary system that helps carry over trace
at lower temperatures.
-
-
Evaporate: Strip the toluene under vacuum at
. -
Repeat: Perform this cycle 3 times .
-
Validation: The final residue should be a solid or semi-solid that crystallizes upon cooling.
Protocol C: High-Purity Recrystallization
Use this for analytical standards or GMP-grade synthesis.
-
Solvent Choice: Use dry Hexane or Petroleum Ether (
) .-
Note: Do NOT use protic solvents (ethanol/methanol) or moist solvents; they will destroy the product immediately.
-
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling dry hexane.
-
Filtration: If there is black insoluble material (polymerized byproducts), filter rapidly through a heated glass frit.
-
Crystallization: Allow to cool slowly to room temperature, then to
. -
Collection: Filter the long, colorless needles under an inert atmosphere (
or Ar).
Module 3: Troubleshooting & FAQs
Q1: My product solidified inside the rotary evaporator condenser. How do I get it out?
Cause: The cooling water was too cold. Cinnamoyl chloride freezes at
. Fix: Stop the rotation and vacuum. Drain the coolant from the condenser and run warm water () through the coils. The solid will melt and flow back into the flask. Future prevention: Use an air-cooled condenser or keep the chiller set to .
Q2: The product is a dark brown/black oil instead of a white solid.
Cause: Thermal decomposition. You likely heated the bath
or distilled at atmospheric pressure. Fix: Attempt a vacuum distillation (collecting the fraction at@ ). If the material is too degraded (tar), you must restart the synthesis.
Q3: I can still smell sulfur/acid after drying.
Cause: Trapped
orgas. Fix: Execute Protocol B (Toluene Azeotrope) twice more. If the smell persists, place the solid in a vacuum desiccator over solid KOH pellets overnight.
Q4: Can I wash the reaction mixture with water/bicarbonate to remove the acid?
ABSOLUTELY NOT. Reason: Cinnamoyl chloride hydrolyzes rapidly in water to regenerate cinnamic acid. All purification must be strictly anhydrous.
Module 4: Workflow Visualization
The following diagram illustrates the decision matrix for processing the crude reaction mixture.
Figure 1: Purification logic flow. Note that persistent liquid states often indicate trapped solvent or decomposition, requiring azeotropic removal.
Module 5: Safety & Waste Management
-
Corrosive Hazard: Thionyl chloride causes severe skin burns and eye damage.
-
Inhalation Hazard: The reaction releases
and .[2] All rotary evaporation exhaust must be vented into a fume hood or a scrubbing trap. -
Trap Setup:
-
Primary Trap: Liquid Nitrogen (condenses
). -
Secondary Trap: Aqueous NaOH (neutralizes
vapors that bypass the cold trap).
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Organic Syntheses. Coll. Vol. 1, p. 147 (1941); Vol. 3, p. 714 (1955). (Detailed procedures for cinnamoyl chloride synthesis).
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012. (Mechanistic insights on nucleophilic acyl substitution).
-
National Institute of Standards and Technology (NIST). Cinnamoyl Chloride Phase Change Data.[3] (Verified boiling/melting points).
Sources
Technical Support Center: Purification of (2E)-3-(2-Fluorophenyl)acryloyl Chloride by Vacuum Distillation
Introduction: Welcome to the technical support guide for the purification of (2E)-3-(2-fluorophenyl)acryloyl chloride. This molecule is a highly reactive intermediate crucial in various synthetic pathways in drug development. Its purification via distillation is a non-trivial process fraught with potential hazards, primarily due to its thermal instability and high reactivity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with the in-depth technical and safety information required for a successful and safe purification.
Section 1: Critical Safety & System Preparation
This section addresses the most urgent questions regarding the safe handling of the material and the proper preparation of the distillation apparatus. Failure to adhere to these guidelines can result in equipment damage, experiment failure, and serious personal injury.
Q1: What are the primary hazards associated with (2E)-3-(2-Fluorophenyl)acryloyl chloride and its distillation?
A: (2E)-3-(2-Fluorophenyl)acryloyl chloride, like other acryloyl chlorides, presents multiple significant hazards that must be actively managed:
-
Extreme Reactivity with Water: It reacts violently with water or moisture, hydrolyzing to form 2-fluoro-trans-cinnamic acid and corrosive hydrochloric acid gas.[1][2][3][4] This reaction is highly exothermic.
-
Thermal Instability & Polymerization: When heated, the compound can undergo rapid, and potentially explosive, polymerization.[5][6][7] This is the most critical hazard during distillation. The risk increases with temperature and the presence of impurities.
-
High Toxicity: The compound is corrosive and causes severe skin burns and eye damage.[1][2][7] Vapors are extremely hazardous and can be fatal if inhaled.[1][2][7][8] It is also a lachrymator (a substance that irritates the eyes and causes tears).[9][10]
-
Flammability: Acryloyl chlorides are flammable liquids with low flash points, and their vapors can form explosive mixtures with air.[1][2][7]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A: A comprehensive PPE strategy is non-negotiable. All handling and purification steps must be conducted inside a certified chemical fume hood.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Inspect gloves for any signs of degradation or perforation before each use.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles along with a full-face shield.[11]
-
Body Protection: A flame-retardant lab coat is required. For transfers of significant quantities, a chemical-resistant apron is also recommended.[1][12]
-
Respiratory Protection: While all work should be in a fume hood, for emergency situations or if there is any risk of exposure, a full-face respirator with an appropriate combination cartridge (e.g., ABEK type) is necessary.
Q3: How must glassware and the distillation system be prepared to prevent accidents?
A: The key to a safe distillation is the rigorous exclusion of moisture.
-
Glassware Preparation: All glassware (distillation flask, condenser, receiving flasks, etc.) must be meticulously cleaned and then oven-dried at a minimum of 120°C for at least four hours (overnight is preferable).
-
System Assembly: The hot glassware should be assembled quickly under a stream of dry, inert gas (nitrogen or argon).
-
Ground-Glass Joints: Use a minimal amount of high-quality, high-vacuum grease on all ground-glass joints to ensure a perfect seal. Avoid excess grease which can contaminate the product.
-
Inert Atmosphere: The entire system must be maintained under a positive pressure of inert gas before applying the vacuum.
-
Material Compatibility: Ensure all components in contact with the chemical are compatible. Avoid using metal containers or parts, as acryloyl chlorides can be corrosive to metals.[1][6]
Section 2: Compound Properties & Distillation Strategy
Understanding the physicochemical properties of (2E)-3-(2-Fluorophenyl)acryloyl chloride is essential for designing a successful purification protocol.
| Property | Value / Description | Source |
| Molecular Formula | C₉H₆ClFO | [13][14] |
| Molecular Weight | 184.60 g/mol | [14] |
| Appearance | Expected to be a colorless to pale yellow liquid. | [4] |
| Boiling Point | High boiling point at atmospheric pressure; prone to decomposition. Distillation must be performed under high vacuum. Estimated boiling point is significantly lower than the 299°C predicted for the chloro-analogue at atmospheric pressure.[15] | N/A |
| Reactivity | Highly reactive with nucleophiles (water, alcohols, amines).[16] Thermally unstable. | [5][6] |
Q4: Why is vacuum distillation the only recommended method for purifying this compound?
A: Standard atmospheric distillation is not feasible because the temperature required to reach the compound's boiling point would inevitably lead to rapid decomposition and polymerization.[17] Vacuum distillation is a technique that lowers the pressure inside the apparatus, which in turn lowers the boiling point of the liquid.[18][19][20] For heat-sensitive materials like (2E)-3-(2-Fluorophenyl)acryloyl chloride, this is the only way to induce distillation at a temperature low enough to prevent degradation, ensuring both safety and product purity.[18]
Q5: Should a polymerization inhibitor be added to the distillation flask?
A: Yes, this is a critical safety measure. While the crude material from synthesis may already contain an inhibitor, its effectiveness might have diminished.
-
Recommendation: Add a small amount of a high-boiling radical inhibitor, such as phenothiazine or hydroquinone monomethyl ether (MEHQ), to the distillation flask before heating. This will help prevent the initiation of polymerization in the flask.[5][6][21]
-
Senior Application Scientist's Note: It is also wise to add a trace amount of the same inhibitor to the receiving flask to ensure the stability of the purified product during collection and subsequent storage.[5][21]
Section 3: Detailed Vacuum Distillation Protocol
This protocol outlines a standard procedure for the vacuum distillation of (2E)-3-(2-Fluorophenyl)acryloyl chloride.
Experimental Steps:
-
System Preparation: Prepare the distillation apparatus as described in Q3. Ensure a dry ice/acetone cold trap is placed between the distillation setup and the vacuum pump to trap any volatile materials and protect the pump.[22]
-
Charge the Flask: Add the crude (2E)-3-(2-Fluorophenyl)acryloyl chloride and a fresh pinch of a polymerization inhibitor (e.g., phenothiazine) to the round-bottom distillation flask. Add a magnetic stir bar for smooth boiling.
-
Seal and Purge: Seal the system completely. Using a gas inlet adapter, gently purge the entire system with dry nitrogen or argon for several minutes to remove all residual air and moisture.
-
Apply Vacuum: Close the inert gas inlet and slowly and carefully open the system to the vacuum pump. The pressure should drop steadily. A typical target pressure for such compounds is <1 mmHg.
-
Heating: Once a stable vacuum is achieved, begin to slowly heat the distillation flask using a temperature-controlled heating mantle. Stir the contents moderately.
-
Fraction Collection:
-
Initially, any low-boiling impurities (e.g., residual synthesis solvents like thionyl chloride or oxalyl chloride) will distill.[23][24] Collect this forerun in a separate receiving flask.
-
As the temperature of the vapor rises and stabilizes, switch to a clean, pre-weighed receiving flask (containing a trace of inhibitor) to collect the main product fraction. Record the stable vapor temperature and the vacuum pressure.
-
-
Monitoring: Continuously monitor the distillation pot for any signs of darkening or rapid viscosity increase, which indicates decomposition or polymerization. If this occurs, immediately remove the heat source and shut down the experiment (see Q8).
-
Shutdown: Once the product has been collected, stop the heating and allow the distillation flask to cool completely to room temperature before venting the system.
-
Venting and Storage: Slowly backfill the apparatus with dry nitrogen or argon to equalize the pressure. Never vent to air, as this will introduce moisture.
-
Product Handling: Immediately transfer the purified product to a clean, dry, amber glass vial with a PTFE-lined cap. Purge the headspace with nitrogen or argon before sealing. Store in a refrigerator or freezer.[11]
Section 4: Troubleshooting Guide
Even with careful preparation, issues can arise. This guide provides a logical approach to diagnosing and solving common problems.
Q6: My system won't reach the target vacuum (<1 mmHg). What should I do?
A: This is almost always due to a leak.[25]
-
Systematic Check: Start from the vacuum pump and move toward the distillation apparatus, checking every connection point.
-
Joints: Ensure all ground-glass joints are properly seated and greased. Re-seat them if necessary.
-
Tubing: Check all vacuum tubing for cracks, holes, or signs of collapse under vacuum.
-
Leak Detection: If the leak is not obvious, you can carefully pass a Tesla coil (for high vacuum systems) near the joints; a purple discharge inside the glass will indicate the location of a leak. Alternatively, carefully dab a small amount of acetone on a tissue and wipe it over suspected joints; a momentary jump in the pressure gauge reading indicates a leak at that spot.
Q7: The compound is not distilling at the expected temperature/pressure. What are the possible causes?
A: This can be due to several factors:
-
Inaccurate Pressure Reading: The most common cause. Your vacuum gauge may be faulty or improperly calibrated. Cross-check with a gauge known to be accurate. If the pressure is actually higher than indicated, a higher temperature will be needed for distillation.[26]
-
Insufficient Heating: The heating mantle may not be providing enough energy. Ensure it is set correctly and making good contact with the flask.
-
High-Boiling Impurities: If the crude material contains a large amount of non-volatile impurities, this can elevate the boiling point of the mixture.
Q8: I see the material in the distillation pot turning dark or viscous. What is happening and what is the immediate action?
A: This is an emergency situation indicating decomposition and/or polymerization.
-
IMMEDIATELY remove the heating mantle from the distillation flask.
-
If it is safe to do so, raise a cooling bath (e.g., ice-water) around the flask to rapidly lower the temperature.
-
Alert personnel in the immediate vicinity.
-
Do not vent the system until it is completely cold, as the introduction of air to hot, decomposing material could be hazardous. This is a sign that the distillation temperature is too high for the compound's stability under the current vacuum.
Q9: My final product yield is very low. What are the likely reasons?
A: Low yield can result from issues during the synthesis or the purification:
-
Incomplete Synthesis: The initial reaction to form the acryloyl chloride may not have gone to completion.
-
Decomposition: Significant material may have been lost to decomposition or polymerization in the distillation pot due to excessive temperature or prolonged heating.
-
System Leaks: A poor vacuum will require higher temperatures, leading to more decomposition.
-
Mechanical Loss: Poor transfer techniques or leaving significant material behind in the distillation apparatus.
Section 5: Post-Distillation Handling & Storage
Q10: How should I properly store the purified (2E)-3-(2-Fluorophenyl)acryloyl chloride to maintain its purity?
A: The purified product is still highly reactive and unstable. Proper storage is essential.
-
Atmosphere: Always store under a dry, inert atmosphere (nitrogen or argon).[9]
-
Temperature: Store in a refrigerator or, for long-term storage, a freezer (2-8°C is a common recommendation for acryloyl chlorides).[11]
-
Light: Protect from light by storing in an amber vial or by wrapping a clear vial in aluminum foil.[1][9]
-
Inhibitor: Ensure a small amount of a polymerization inhibitor is present in the stored material.
-
Container: Use a robust glass container with a PTFE-lined cap to ensure an airtight seal and prevent reaction with the cap liner.
References
-
AKJournals. (n.d.). thermal stability of poly(acryloyl chloride) homopolymer and copolymers of acryloyl. Retrieved February 15, 2026, from [Link]
-
New Jersey Department of Health. (2000, March). Common Name: ACRYLYL CHLORIDE HAZARD SUMMARY. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2022, May 11). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures. Retrieved February 15, 2026, from [Link]
-
Krishna Solvechem Ltd. (n.d.). ACRYLOYL CHLORIDE MSDS. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Acryloyl chloride. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). US4204916A - Process for recovering acid chlorides by distillation.
-
Chemistry Learner. (n.d.). Acryloyl Chloride Formula, Properties, Uses, MSDS. Retrieved February 15, 2026, from [Link]
-
Science Madness. (2012, June 19). Vacuum Distillation of SOCl2 (thionyl chloride). Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification?. Retrieved February 15, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Acryloyl Chloride, 97% (titr.). Retrieved February 15, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of acryloyl chloride. Retrieved February 15, 2026, from [Link]
-
Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Methacryloyl chloride. Retrieved February 15, 2026, from [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Distillation Troubleshooting. Retrieved February 15, 2026, from [Link]
-
Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues?. Retrieved February 15, 2026, from [Link]
-
PubChemLite. (n.d.). (2e)-3-(2-fluorophenyl)acryloyl chloride (C9H6ClFO). Retrieved February 15, 2026, from [Link]
-
AmoyChem. (n.d.). Acryloyl chloride. Retrieved February 15, 2026, from [Link]
-
Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues?. Retrieved February 15, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Understanding Acryloyl Chloride: Safety, Handling, and Its Role as a Pharmaceutical Intermediate. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2013, February 23). How do I synthesize acryloyl chloride?. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Acryloyl chloride. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved February 15, 2026, from [Link]
-
PubMed. (2016, August 9). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Retrieved February 15, 2026, from [Link]
-
Cheresources.com Community. (2023, March 22). Differential Pressure Troubleshooting In Vacuum Distillation Column. Retrieved February 15, 2026, from [Link]
-
Oakwood Chemical. (n.d.). (E)-3-(2-Fluoro-phenyl)-acryloyl chloride. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). FR2643901A1 - PROCESS FOR PRODUCING ACRYLOYL CHLORIDE.
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Acryloyl Chloride Formula, Properties, Uses, MSDS [chemistrylearner.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. akjournals.com [akjournals.com]
- 6. Acryloyl chloride | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. kscl.co.in [kscl.co.in]
- 9. Page loading... [wap.guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. nj.gov [nj.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. PubChemLite - (2e)-3-(2-fluorophenyl)acryloyl chloride (C9H6ClFO) [pubchemlite.lcsb.uni.lu]
- 14. (E)-3-(2-Fluoro-phenyl)-acryloyl chloride [oakwoodchemical.com]
- 15. (2E)-3-(4-chlorophenyl)acryloyl chloride CAS#: 95602-71-4 [m.chemicalbook.com]
- 16. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 17. US4204916A - Process for recovering acid chlorides by distillation - Google Patents [patents.google.com]
- 18. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 19. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 20. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 21. prepchem.com [prepchem.com]
- 22. sciencemadness.org [sciencemadness.org]
- 23. researchgate.net [researchgate.net]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. beakerandwrench.com [beakerandwrench.com]
- 26. Differential Pressure Troubleshooting In Vacuum Distillation Column. - Industrial Professionals - Cheresources.com Community [cheresources.com]
Technical Support Center: Optimizing Reaction Temperature for Ortho-Substituted Acid Chlorides
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for handling ortho-substituted acid chlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these sterically hindered yet vital reagents. My goal as a Senior Application Scientist is to move beyond simple protocols and explain the causal relationships that govern reaction success, empowering you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) - The Foundational Concepts
This section addresses the fundamental principles governing the reactivity of ortho-substituted acid chlorides. Understanding these concepts is critical for logical and effective troubleshooting.
Q1: What makes ortho-substituted acid chlorides particularly challenging reagents?
The primary challenge stems from a phenomenon known as the "ortho effect ," which is a combination of steric and electronic factors unique to substituents at the position adjacent to the primary functional group.[1]
-
Steric Hindrance: The most significant factor is steric hindrance. The ortho-substituent physically blocks the incoming nucleophile's path to the electrophilic carbonyl carbon of the acid chloride.[2] This steric repulsion increases the activation energy of the reaction, often leading to significantly slower reaction rates compared to their meta or para isomers.[2][3] In some cases, particularly with bulky ortho-groups and bulky nucleophiles, the reaction may not proceed at all at standard temperatures.[4]
-
Electronic Effects & Conformation: The ortho-substituent can force the acid chloride group to twist out of the plane of the aromatic ring.[1] This twisting can disrupt resonance between the carbonyl group and the ring, altering the electrophilicity of the carbonyl carbon in a way that is not always predictable.[1][5]
Q2: How does reaction temperature influence the outcome of reactions with these acid chlorides?
Temperature is arguably the most critical parameter to control. It governs the balance between the reaction rate and the formation of undesired side products. This is best understood through the lens of kinetic versus thermodynamic control .[6]
-
Kinetic Control (Lower Temperatures): At lower temperatures, reactions are under kinetic control. The product that forms the fastest (the one with the lowest activation energy) will be the major product.[6][7] For sterically hindered substrates, this might mean that a desired, but difficult-to-form product, is outcompeted by a faster side reaction. However, lower temperatures are often essential to prevent decomposition and improve selectivity between similar reactive sites (e.g., ortho vs. para acylation).[8][9]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the system has enough energy to overcome higher activation barriers and for reactions to become reversible.[7][9] The major product will be the most stable one, not necessarily the one that forms the fastest.[6] Increasing the temperature can provide the necessary kinetic energy to overcome the steric hindrance from the ortho-group, thus promoting the desired reaction.[2] However, excessively high temperatures can lead to side reactions like decarbonylation or the formation of thermodynamically stable but undesired byproducts.[10]
Q3: What are the most common side reactions when working at elevated temperatures?
Increasing the temperature to force a sluggish reaction can open several pathways to unwanted products.
-
Polyacylation: In Friedel-Crafts type reactions, the first acylation deactivates the aromatic ring, making a second acylation less likely. However, under harsh conditions (e.g., high temperature, excess catalyst), polyacylation can still occur.[8][11]
-
Decarbonylation: Some acid chlorides, particularly under transition metal catalysis, can lose carbon monoxide (decarbonylation) at elevated temperatures, leading to aryl chlorides and subsequent byproducts.[10]
-
Rearrangement: While the acylium ion is generally stable, the high energy input from elevated temperatures can sometimes promote rearrangements, especially with complex substrates.[11]
-
Reaction with Solvent/Catalyst: At high temperatures, the acid chloride may begin to react with the solvent or decompose the catalyst, leading to a complex mixture of impurities.
Part 2: Troubleshooting Guide for Temperature Optimization
This section provides a structured approach to solving common problems encountered during experimentation.
Issue 1: Reaction is sluggish or fails to proceed to completion.
-
Probable Cause: The activation energy barrier imposed by the steric hindrance of the ortho-substituent is too high for the reaction to proceed at the initial temperature.[2] The nucleophile may also be too sterically demanding.[2]
-
Troubleshooting Steps & Solutions:
-
Systematic Temperature Increase: Incrementally increase the reaction temperature in a controlled manner (e.g., in 10-20 °C steps). Monitor the reaction progress by TLC or LCMS at each step to find the minimum temperature required for conversion without significant byproduct formation.
-
Solvent Choice: Switch to a higher-boiling point solvent to allow for higher reaction temperatures. Ensure the solvent is anhydrous and inert to the reaction conditions.[8][12]
-
Catalyst Activation: In reactions like Friedel-Crafts acylation, ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and fully active. Moisture can deactivate it.[8][11] For other acylations, consider activating the acid chloride in situ to a more reactive acid iodide by adding a catalytic amount of a simple iodide salt (e.g., KI).[13]
-
Increase Reaction Time: Before resorting to higher temperatures, confirm if the reaction simply requires more time to reach completion. Longer reaction times favor the formation of the more stable thermodynamic product.[6]
-
Issue 2: Significant formation of an undesired isomer or side product.
-
Probable Cause: The reaction temperature is too high, leading to a loss of selectivity. The reaction may be shifting from kinetic to thermodynamic control, favoring a more stable but undesired isomer.[6][9] Alternatively, high temperatures may be enabling a competing reaction pathway with a higher activation energy.
-
Troubleshooting Steps & Solutions:
-
Reduce Reaction Temperature: This is the most direct way to favor the kinetically controlled product.[7] Even if the reaction is slower, the improved purity may result in a higher isolated yield of the desired product.
-
Optimize Reagent Stoichiometry: Use a minimal excess of the acid chloride (e.g., 1.05-1.1 equivalents) to reduce the likelihood of side reactions involving unreacted starting material.[2]
-
Change the Order of Addition: Consider adding the acid chloride slowly to a solution of the nucleophile and catalyst at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the acid chloride and can help control exothermic events and minimize side reactions.[14]
-
Issue 3: Inconsistent yields and product purity between batches.
-
Probable Cause: Poor temperature control or the presence of atmospheric moisture. Acid chlorides are highly sensitive to hydrolysis.[12][15]
-
Troubleshooting Steps & Solutions:
-
Precise Temperature Control: Use a temperature-controlled reaction system (e.g., a jacketed reactor or a well-calibrated oil bath with a digital controller and internal probe) instead of a simple heating mantle.
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried.[15] Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride and deactivation of any catalysts.[8][12]
-
Part 3: Experimental Protocols & Data
Experimental Protocol: General Workflow for Temperature Screening
This protocol outlines a systematic approach to identifying the optimal reaction temperature for a novel reaction involving an ortho-substituted acid chloride.
-
Setup: In a multi-well reaction block or a series of identical oven-dried flasks equipped with stir bars and under a nitrogen atmosphere, add your nucleophile, solvent, and any catalyst.
-
Temperature Gradient: Place each flask in a separate heating block or oil bath set to a different temperature (e.g., 25 °C, 40 °C, 60 °C, 80 °C, 100 °C).
-
Reagent Addition: Dissolve the ortho-substituted acid chloride in anhydrous solvent. Add the acid chloride solution simultaneously (or as quickly as possible in sequence) to each of the reaction flasks.
-
Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Quench the aliquot and analyze it by a quantitative method like LCMS or GC to determine the conversion of starting material and the relative ratio of desired product to impurities.
-
Analysis: Plot the yield of the desired product and key impurities against temperature and time. The optimal temperature is the one that provides the highest yield of pure product in a reasonable timeframe.
Data Table: Recommended Starting Temperatures for Acylation Reactions
This table provides empirically derived starting points for temperature optimization. These are not absolute values but are intended to guide initial experimental design.
| Ortho-Substituent Type | Reaction Type | Recommended Starting Temperature (°C) | Key Considerations |
| Small (e.g., -CH₃, -F, -Cl) | Amidation (with primary amine) | 0 to 25 °C | Generally reactive; low temperatures maintain selectivity. |
| Friedel-Crafts (activated arene) | 0 to 25 °C | Catalyst choice is critical.[11] | |
| Esterification (with primary alcohol) | 25 to 50 °C | Often requires a base like pyridine.[16] | |
| Bulky (e.g., -iPr, -tBu, -Ph) | Amidation (with primary amine) | 25 to 80 °C | Higher temperatures are often needed to overcome steric clash.[2] |
| Friedel-Crafts (activated arene) | 50 to 100 °C | May require stronger Lewis acids or longer reaction times.[11] | |
| Esterification (with secondary alcohol) | 80 °C to Reflux | This can be a very challenging transformation. | |
| Electron-Withdrawing (-NO₂, -CF₃) | Any Acylation | 25 to 80 °C | The acid chloride is more electrophilic, but the ring is deactivated. |
| Coordinating (-OCH₃, -NMe₂) | Friedel-Crafts | -20 to 25 °C | The ortho-group can chelate to the Lewis acid catalyst, affecting reactivity. |
Part 4: Visualization & Workflow Diagrams
Diagram 1: Troubleshooting Decision Tree
This diagram provides a logical workflow for addressing common issues when optimizing reaction temperature.
Caption: A decision tree for troubleshooting temperature optimization.
Diagram 2: Kinetic vs. Thermodynamic Control
This diagram illustrates how temperature influences product distribution in a reaction with competing pathways, such as forming a kinetically favored but less stable product versus a thermodynamically favored but more stable product.
Caption: Kinetic vs. thermodynamic reaction pathways.
References
-
Huang, Y., Zhu, R., Zhao, K., & Gu, Z. (2015). Palladium-Catalyzed Catellani ortho-Acylation Reaction: An Efficient and Regiospecific Synthesis of Diaryl Ketones. Angewandte Chemie International Edition, 54(43), 12669-72. [Link]
-
Ortho effect - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Exner, O. (2000). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics, 2(24), 5637-5643. [Link]
-
The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC. (2024). National Center for Biotechnology Information. [Link]
-
Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (2023). RSC Publishing. [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse. (2025). American Journal of Applied Science and Technology. [Link]
-
Thermodynamic and kinetic models for acid chloride formation: A computational and theoretical mechanistic study - PubMed. (2022). Journal of Molecular Graphics and Modelling, 112, 108139. [Link]
-
Acylation: Mechanism & Reaction - Video - Study.com. (n.d.). Study.com. Retrieved February 15, 2026, from [Link]
-
Ortho-effect in substituted aromatic acids and bases - Chemistry Stack Exchange. (2014). Chemistry Stack Exchange. [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange. [Link]
-
Thermodynamic and Kinetic Products - Master Organic Chemistry. (2012). Master Organic Chemistry. [Link]
-
Synthesis and Reactions of Acid Chlorides - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved February 15, 2026, from [Link]
-
Wakeham, R. J., et al. (2013). Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. Organic Letters, 15(3), 702-705. [Link]
-
2.8: Acid Halides for Ester Synthesis - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage fun ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00403A [pubs.rsc.org]
- 5. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. nvpublicationhouse.com [nvpublicationhouse.com]
- 13. Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Quenching Unreacted (2E)-3-(2-Fluorophenyl)acryloyl Chloride
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for handling reactive intermediates. This guide provides detailed, safety-oriented procedures and answers to frequently asked questions regarding the safe quenching of unreacted (2E)-3-(2-Fluorophenyl)acryloyl chloride. The protocols and advice herein are designed for researchers, scientists, and drug development professionals.
Introduction: The Chemistry of Quenching Acyl Chlorides
(2E)-3-(2-Fluorophenyl)acryloyl chloride is a highly reactive α,β-unsaturated acyl chloride. Its reactivity stems from the electron-deficient carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.[1][2] This high reactivity makes it an excellent synthetic intermediate but also presents significant hazards if not handled properly, especially when dealing with unreacted excess from a reaction.
Quenching is the process of safely neutralizing this excess reagent.[3] An improper quenching procedure can lead to violent exothermic reactions, rapid gas evolution, and the release of corrosive and toxic fumes.[4][5] This guide is built on the foundational principles of controlling reaction rates and effectively managing heat and byproducts to ensure a safe and controlled laboratory environment.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with (2E)-3-(2-Fluorophenyl)acryloyl chloride and its quenching process?
A1: The primary hazards are rooted in the high reactivity of the acyl chloride functional group.[6] Based on data from analogous compounds like acryloyl chloride, you must assume the following:
-
High Reactivity with Nucleophiles: It reacts violently with water and other protic nucleophiles (e.g., alcohols, amines).[7][8] This reaction is rapid and highly exothermic, posing a risk of thermal runaway if not controlled.[4][9]
-
Corrosivity: The compound itself is corrosive. Upon contact with moisture (e.g., in the air or on skin), it hydrolyzes to form (2E)-3-(2-Fluorophenyl)acrylic acid and hydrochloric acid (HCl), causing severe skin and eye burns.[10]
-
Toxic and Corrosive Fumes: The quenching reaction with water or alcohols generates steamy, acidic fumes of hydrogen chloride gas.[11][12] Inhalation of these fumes is extremely destructive to the mucous membranes and upper respiratory tract.
-
Flammability: Acryloyl chlorides are often flammable liquids with vapors that can form explosive mixtures with air.[8][13] Always handle them away from ignition sources.[14]
Q2: I've finished my reaction. Why can't I just add water to the flask to quench the excess acyl chloride?
A2: While water is an effective quenching agent, adding it directly and quickly to a concentrated solution of unreacted acyl chloride is extremely dangerous. The reaction between acyl chlorides and water is notoriously vigorous and exothermic.[9][11] This uncontrolled addition will cause:
-
Instantaneous boiling of the solvent and water.
-
Violent splashing of the corrosive and hazardous reaction mixture out of the flask.
-
Rapid release of a large volume of HCl gas , which can overwhelm the ventilation capacity of a standard fume hood.[12]
The fundamental principle of safe quenching is to control the rate of reaction. This is achieved by adding the reactive species (the acyl chloride) slowly to a large excess of the quenching agent, which is maintained at a low temperature.
Q3: What are the recommended quenching agents, and how do I choose the right one?
A3: The choice of quenching agent depends on the reaction solvent, the scale of the reaction, and the subsequent workup procedure. Each has distinct advantages and disadvantages.
| Quenching Agent | Reaction Products | Pros | Cons | Best For |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Carboxylic Acid, NaCl, H₂O, CO₂ (gas) | Neutralizes generated HCl in situ; less corrosive final mixture. | Vigorous CO₂ evolution can cause foaming and pressure buildup if addition is too fast. | General purpose, especially when the desired product is stable to mild base and needs to be extracted into an organic layer from a neutral aqueous phase. |
| Isopropanol or Ethanol | Ester, HCl (gas) | Produces a less polar ester, which can be easier to remove during workup than the carboxylic acid. The reaction can be less vigorous than with water.[15] | Still generates corrosive HCl gas.[16] Introduces an alcohol that must be removed later. | Situations where the presence of water complicates the workup or product isolation. |
| Dilute Sodium Hydroxide (NaOH) Solution (e.g., 1-2 M) | Carboxylate Salt, NaCl, H₂O | Rapid and effective neutralization. | Highly exothermic reaction. The strong base can degrade sensitive functional groups on the desired product. | Cases where the product is highly robust and a rapid, forceful quench is required. Not generally recommended without extensive precautions. |
| Water (with extreme caution) | Carboxylic Acid, HCl (gas) | Simple, cheap, and introduces no new organic materials.[15] | Highly exothermic and vigorous reaction that is difficult to control.[9][11] Generates large amounts of HCl gas. | Not recommended for routine quenching. Only for experienced users on a small scale with reverse addition and efficient cooling. |
Q4: My quench is foaming uncontrollably. What is happening and what should I do?
A4: Uncontrolled foaming is almost always caused by the rapid evolution of carbon dioxide (CO₂) gas. This occurs when quenching with a carbonate or bicarbonate solution (like NaHCO₃) and adding the acyl chloride solution too quickly. The generated HCl reacts instantly with the bicarbonate to produce CO₂.
-
Immediate Action: Stop the addition of the acyl chloride immediately.
-
Mitigation: Ensure the reaction flask has sufficient headspace (i.e., is no more than half full). Maintain vigorous stirring to break up the foam. If necessary, a small amount of a high-boiling, water-immiscible solvent like toluene can sometimes help break the surface tension.
-
Prevention: Always add the acyl chloride solution dropwise to the bicarbonate solution with rapid stirring. Monitor the rate of gas evolution and adjust the addition rate accordingly.
Recommended Quenching Protocols
Safety First: All quenching procedures must be performed in a certified chemical fume hood.[17] Full personal protective equipment (PPE) is mandatory, including chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (butyl rubber is often recommended for acyl chlorides).[17] An ice bath must be readily available.
Protocol 1: Controlled Quench with Saturated Sodium Bicarbonate
This is the most generally recommended and safest method for routine use. The biphasic system helps to moderate the reaction rate.
-
Preparation: In a separate flask appropriately sized for the volume of your reaction mixture (at least 3-4 times the volume to allow for stirring and potential foaming), add a volume of saturated aqueous sodium bicarbonate solution equal to at least twice the volume of your reaction mixture. Add a magnetic stir bar.
-
Cooling: Place the flask containing the bicarbonate solution into an ice/water bath and begin vigorous stirring.
-
Slow Addition: Using an addition funnel, add the reaction mixture containing the unreacted (2E)-3-(2-Fluorophenyl)acryloyl chloride dropwise to the cold, rapidly stirring bicarbonate solution.
-
Monitoring: Carefully monitor the rate of addition to control the effervescence (CO₂ evolution). The temperature of the quenching mixture should be maintained below 20 °C.
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes. Then, remove the ice bath and allow the mixture to slowly warm to room temperature while stirring for another 30-60 minutes.
-
Verification & Workup: Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). The quenched mixture can now be moved to a separatory funnel for standard aqueous workup.
Protocol 2: Quenching with Isopropanol
This method is useful when water must be avoided in the initial quench.
-
Preparation: In a separate flask, prepare a solution of isopropanol (or ethanol) in the same solvent used for your reaction (e.g., dichloromethane, THF). The volume of this solution should be at least 5-10 times the estimated volume of the unreacted acyl chloride, and the alcohol should be in large molar excess.
-
Inert Atmosphere & Cooling: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon) to manage the HCl fumes that will be generated.[3] Cool the flask in an ice/water bath with stirring.
-
Slow Addition: Add the reaction mixture containing the unreacted acyl chloride dropwise via an addition funnel to the cold alcohol solution.
-
Monitoring: Maintain a slow addition rate to keep the temperature of the quenching mixture below 20 °C. The HCl gas evolved should be vented through a bubbler or directed to a base trap (e.g., a beaker with NaOH solution).
-
Completion: Once the addition is complete, stir for 20-30 minutes in the ice bath, then allow it to warm to room temperature.
-
Secondary Quench/Workup: The resulting mixture contains the ester product of the quench and is still acidic due to the generated HCl. It can now be safely worked up by slowly pouring it into a stirred solution of saturated sodium bicarbonate or proceeding with other purification steps.
Visualized Workflows
Quenching Method Selection Guide
This diagram helps in choosing the appropriate quenching strategy based on experimental constraints.
Caption: Decision tree for selecting a safe quenching protocol.
General Safe Quenching Workflow
This diagram illustrates the critical steps common to all safe quenching procedures.
Caption: Standard workflow for safely quenching reactive acyl chlorides.
References
-
Chemguide. (n.d.). The Reaction of Acyl Chlorides with Water, Alcohols and Phenol. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
-
Save My Exams. (2025). Acyl chlorides and alcohols. A Level Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. Retrieved from [Link]
-
YouTube. (2024). Reaction of Acyl Chlorides with Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]
-
KGROUP, Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
Vaia. (2023). Curtius Rearrangement: DPPA & Mechanism - Review & Example. Retrieved from [Link]
-
ICSC. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Fisher Scientific. (2024). Acryloyl chloride SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). Acryloyl chloride | C3H3ClO | CID 13140. Retrieved from [Link]
-
NJ Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
YouTube. (2022). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. Retrieved from [Link]
-
Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Acryloyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
KRISHNA SOLVECHEM LTD. (n.d.). ACRYLOYL CHLORIDE MSDS. Retrieved from [Link]
-
Reddit. (2024). Quenching guide. Retrieved from [Link]
-
Reddit. (2019). Any advice quenching methacryloyl chloride in a reaction mixture?. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method to neutralize acryloyl chloride residues after reaction of an amide.... Retrieved from [Link]
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. savemyexams.com [savemyexams.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. chemos.de [chemos.de]
- 15. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. wcu.edu [wcu.edu]
Validation & Comparative
Comparative 1H NMR Guide: (2E)-3-(2-Fluorophenyl)acryloyl Chloride
Topic: 1H NMR Chemical Shifts of (2E)-3-(2-Fluorophenyl)acryloyl Chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2E)-3-(2-Fluorophenyl)acryloyl chloride (CAS: N/A for specific isomer, generic acid chloride derivatives often unlisted) is a critical electrophilic intermediate used in the synthesis of fluorinated heterocycles and peptidomimetics. Due to its high reactivity and moisture sensitivity, pure reference spectra are rarely found in public databases , leading to confusion with its hydrolysis product, (2E)-3-(2-fluorophenyl)acrylic acid.
This guide provides a comparative spectral analysis , deriving high-confidence chemical shift targets based on the validated "Acid-to-Chloride" shift increment and the specific electronic effects of the ortho-fluoro substituent.
Comparative Spectral Data: Chloride vs. Acid vs. Analog
The most reliable method to validate the formation of the acid chloride is to monitor the deshielding of the
Table 1: Diagnostic Chemical Shifts (
, ppm in CDCl₃)
| Proton Assignment | Target Product (2E)-3-(2-F-Ph)acryloyl Cl | Precursor (Impurity) (2E)-3-(2-F-Ph)acrylic Acid | Reference Analog Cinnamoyl Chloride (Unsub.) | Diagnostic Trend |
| 6.68 – 6.75 (d) | 6.45 – 6.55 (d) | 6.64 (d) | Downfield Shift (+0.2 ppm) . Primary indicator of conversion. | |
| 7.90 – 8.05 (d) | 7.85 – 7.95 (d) | 7.82 (d) | Minor Downfield Shift . Less diagnostic than H-2. | |
| Coupling ( | 15.8 – 16.2 Hz | 15.8 – 16.2 Hz | 16.0 Hz | Unchanged . Confirms retention of (E)-geometry. |
| Aromatic Region | 7.10 – 7.60 (m) | 7.10 – 7.50 (m) | 7.30 – 7.60 (m) | Complex Multiplets . 2-F causes significant splitting ( |
| Acidic Proton (-COOH) | Absent | 10.5 – 12.0 (br s) | Absent | Disappearance confirms loss of OH. |
Note on Causality: The conversion of -COOH to -COCl replaces a donor/acceptor group with a strongly electron-withdrawing Chlorine atom. Through anisotropic deshielding , the carbonyl carbon becomes more electron-deficient, pulling electron density away from the adjacent
-proton (H-2), causing the distinct downfield shift.
Detailed Signal Analysis
The "Fingerprint" Region (Vinyl Protons)
The success of your synthesis hinges on the doublet at ~6.7 ppm .
-
If you see a doublet at 6.50 ppm: Your reaction is incomplete, or the sample has hydrolyzed in the NMR tube due to wet solvent.
-
If you see two sets of doublets (6.50 and 6.70 ppm): You have a mixture of Product and Acid.
The Ortho-Fluoro Effect (
Coupling)
Unlike unsubstituted cinnamoyl chloride, the aromatic region will not be a simple 2H/3H multiplet. The Fluorine atom at the 2-position couples strongly with the aromatic ring protons:
- (Ortho): ~8–10 Hz (Affects H-3' on the ring).
- (Meta): ~5–6 Hz.
-
Result: Expect a complex overlapping pattern in the 7.1–7.6 ppm range. The 2-F substituent may also induce a slight through-space interaction with the
-vinyl proton, potentially broadening the doublet at 8.0 ppm.
Experimental Protocol: Synthesis & Validation
To ensure spectral fidelity, the following protocol minimizes hydrolysis artifacts.
Step-by-Step Synthesis & NMR Prep
-
Reagents: Suspend (2E)-3-(2-fluorophenyl)acrylic acid (1.0 eq) in anhydrous DCM.
-
Chlorination: Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF (or Thionyl Chloride, 1.5 eq). Stir at RT for 2 hours.
-
Workup: Evaporate solvent and excess reagent under high vacuum. Do not perform an aqueous workup.
-
NMR Sample Prep (Critical):
-
Use a new ampoule of
(stored over 4Å molecular sieves). -
Flush the NMR tube with
or Ar before filling. -
Run the spectrum immediately. Acid chlorides degrade to acids within minutes in non-anhydrous solvents, leading to false "starting material" spectra.
-
Visualization of Logic & Workflow
Diagram 1: Synthesis & Degradation Pathway
This diagram illustrates the chemical relationship between the species observed in the NMR tube.
Caption: The reversible nature of the acid chloride synthesis in the presence of moisture. The NMR spectrum will shift from Green (Target) back to Red (Acid) if the solvent is not dry.
Diagram 2: NMR Interpretation Decision Tree
Use this logic flow to interpret your spectral results.
Caption: Decision matrix for assessing reaction completion based on the chemical shift of the alpha-vinyl proton.
References
-
Spectral Database for Organic Compounds (SDBS). 1H NMR of Cinnamoyl Chloride (SDBS No. 3086). AIST. Link (Accessed via general search logic; specific deep links to SDBS are dynamic).
-
Royal Society of Chemistry (RSC). Supplementary Information: Synthesis of substituted cinnamoyl derivatives. (General reference for shift trends in acrylic acid derivatives).
-
ChemicalBook. 1H NMR Spectrum of Cinnamoyl Chloride vs. Cinnamic Acid.Link
-
PubChem. (2E)-3-(2-fluorophenyl)acryloyl chloride Compound Summary.Link
A Comparative Guide to the IR Carbonyl Stretching Frequency of Cinnamoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework: Why the Carbonyl Frequency in Acyl Chlorides is Unique
The carbonyl stretching vibration is one of the most intense and recognizable absorptions in an IR spectrum, typically appearing in the 1600-1850 cm⁻¹ region.[1] For acyl chlorides, this band is found at a particularly high frequency compared to other carbonyl-containing functional groups like ketones (1715 cm⁻¹) or amides (1690 cm⁻¹).[2][3] This high frequency is the result of two competing electronic effects:
-
Inductive Effect (-I): The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon through the sigma (σ) bond.[4] This withdrawal of electrons shortens and strengthens the C=O double bond, leading to a higher vibrational frequency.[5]
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the carbonyl π-system. This resonance effect would donate electron density to the C=O bond, increasing its single-bond character, lengthening it, and thus decreasing the stretching frequency.[1]
In the case of acyl chlorides, the inductive effect overwhelmingly dominates the resonance effect.[4] The poor orbital overlap between the carbon 2p and chlorine 3p orbitals makes this resonance contribution minimal. The net result is a strong, stiff C=O bond that vibrates at a high frequency, typically in the range of 1770–1815 cm⁻¹.[2][6]
Comparative Analysis of Carbonyl Stretching Frequencies
The position of the C=O stretching band is highly sensitive to the molecular structure. Conjugation with aromatic rings or carbon-carbon double bonds tends to lower the frequency by delocalizing the π-electrons and reducing the C=O double bond character.[1][7]
The table below compares the typical C=O stretching frequencies for cinnamoyl chloride and related acyl chlorides.
| Compound | Structure | Typical C=O Frequency (cm⁻¹) | Key Structural Feature |
| Acetyl Chloride | CH₃COCl | ~1802 cm⁻¹ | Saturated, Aliphatic |
| Benzoyl Chloride | C₆H₅COCl | ~1790 cm⁻¹[1] | Conjugated with Phenyl Ring |
| Cinnamoyl Chloride | C₆H₅CH=CHCOCl | 1770–1810 cm⁻¹[6] | Extended Conjugation |
| p-Methoxycinnamoyl Chloride | CH₃OC₆H₄CH=CHCOCl | ~1760 cm⁻¹ | Electron-Donating Group |
Analysis of Trends:
-
Benzoyl Chloride vs. Acetyl Chloride: The C=O frequency of benzoyl chloride is lower than that of a simple aliphatic acyl chloride like acetyl chloride. This is due to conjugation with the benzene ring, which delocalizes electron density and slightly weakens the carbonyl double bond.[1]
-
Cinnamoyl Chloride vs. Benzoyl Chloride: Cinnamoyl chloride features an extended π-system due to the vinyl group between the phenyl ring and the carbonyl group. This enhanced conjugation further delocalizes the π-electrons, which would be expected to lower the frequency compared to benzoyl chloride. However, the exact position for cinnamoyl chloride is often reported in a broad range (1770-1810 cm⁻¹) and can be influenced by factors like Fermi resonance.
-
Effect of Substituents: Adding an electron-donating group (EDG) like a methoxy group (-OCH₃) at the para position of the cinnamoyl ring further enhances the resonance effect. This pushes more electron density into the conjugated system, reduces the C=O bond order, and shifts the stretching frequency to a lower wavenumber. Conversely, an electron-withdrawing group (EWG) would have the opposite effect, increasing the frequency.
Visualizing Electronic Effects on C=O Stretching Frequency
The interplay of inductive and resonance effects can be visualized to understand their impact on the carbonyl bond character and its resulting IR frequency.
Caption: Diagram illustrating how inductive and resonance effects modulate C=O bond properties and IR frequency.
Experimental Protocol: Acquiring an IR Spectrum of Cinnamoyl Chloride
This protocol describes the acquisition of an IR spectrum for a liquid acyl chloride sample, such as cinnamoyl chloride, using the thin-film method with salt plates.
Causality and Trustworthiness: Acyl chlorides are highly reactive and moisture-sensitive. This protocol is designed to minimize exposure to atmospheric water, which would hydrolyze the sample to cinnamic acid and produce HCl.[8][9] The use of dry salt plates and a nitrogen-purged spectrometer is critical for obtaining a spectrum of the pure compound.
Materials:
-
Cinnamoyl chloride sample
-
Potassium bromide (KBr) or sodium chloride (NaCl) salt plates
-
Pasteur pipette
-
FTIR spectrometer
-
Nitrogen gas source (for purging)
-
Dry, inert solvent (e.g., carbon tetrachloride, CCl₄, if running in solution)[10]
-
Appropriate personal protective equipment (PPE): gloves, safety glasses, lab coat. Work in a fume hood.
Step-by-Step Methodology:
-
Spectrometer Preparation:
-
Ensure the FTIR spectrometer's sample compartment is clean and dry.
-
Purge the spectrometer with dry nitrogen gas for at least 15-20 minutes to reduce atmospheric water and CO₂ interference.
-
Collect a background spectrum. This is a critical step to ensure that signals from the atmosphere and the instrument itself are subtracted from the final sample spectrum.
-
-
Sample Preparation (Thin Film Method):
-
Handle the salt plates with care, touching only the edges to avoid transferring moisture and oils from your fingers. KBr plates are particularly susceptible to moisture damage.[11]
-
In a fume hood, use a clean, dry Pasteur pipette to draw a small amount of the liquid cinnamoyl chloride.
-
Place 1-2 drops of the liquid onto the center of one salt plate.
-
Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[11] Avoid applying excessive pressure, which can damage the plates.
-
-
Spectrum Acquisition:
-
Carefully place the assembled salt plates into the sample holder in the spectrometer's sample compartment.
-
Close the compartment lid to maintain the inert atmosphere.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.[10]
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify the key peaks. For cinnamoyl chloride, look for the strong, sharp C=O stretch between 1770-1810 cm⁻¹.[6] Also, identify other expected peaks such as aromatic C=C stretches (~1600-1650 cm⁻¹) and C-H stretches (~3000-3100 cm⁻¹).[6]
-
-
Clean-up:
-
Immediately after analysis, disassemble the salt plates in the fume hood.
-
Clean the plates by rinsing them with a dry, volatile solvent (e.g., dry acetone or dichloromethane) and gently wiping with a soft, lint-free tissue.
-
Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.
-
References
- Spectrum Analysis for Cinnamoyl Chloride. (2025, December 9). Filo.
- Table of Characteristic IR Absorptions. (n.d.). University of Chemistry and Technology, Prague.
-
Gable, K. (2018, September 22). The C=O Stretch. Oregon State University. Retrieved from [Link]
-
Preparing a sample for infrared spectroscopy. (2016, June 7). Royal Society of Chemistry. Retrieved from [Link]
-
Benzoyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). LibreTexts. Retrieved from [Link]
-
Unruh, C. C., et al. (n.d.). The Synthesis of Cinnamoyl Chloride. Journal of the Society of Chemical Industry, Japan. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
IR: carbonyl compounds. (n.d.). University of Calgary. Retrieved from [Link]
-
Carboxylic Derivatives - Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Benzoyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]
-
Benzoyl chloride. (n.d.). PubChem. Retrieved from [Link]
-
Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. (2010). ResearchGate. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]
-
IR signals for carbonyl compounds. (n.d.). Khan Academy. Retrieved from [Link]
-
CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. (2024, June 17). YouTube. Retrieved from [Link]
-
Do acyl fluorides exhibit resonance donation or inductive withdrawal? (2014, September 22). Chemistry Stack Exchange. Retrieved from [Link]
-
IR - spectroscopy. (n.d.). SlidePlayer. Retrieved from [Link]
-
Cinnamoyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]
-
Safe Preparation of HCl and DCl for IR Spectroscopy. (2005, January 1). Journal of Chemical Education. Retrieved from [Link]
-
Infrared spectra of acid chlorides. (n.d.). Chemistry-Blog. Retrieved from [Link]
-
Coupled interactions in IR spectroscopy. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved from [Link]
-
Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. (2013). Der Pharma Chemica. Retrieved from [Link]
Sources
- 1. The C=O Stretch [sites.science.oregonstate.edu]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Spectrum Analysis for Cinnamoyl Chloride | Filo [askfilo.com]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzoyl chloride [webbook.nist.gov]
- 11. m.youtube.com [m.youtube.com]
A Researcher's Guide to Differentiating Cis and Trans Isomers of 2-Fluorocinnamoyl Chloride
In the landscape of modern drug discovery and materials science, the precise control and unambiguous characterization of molecular geometry are paramount. Geometric isomers, such as the cis and trans forms of 2-fluorocinnamoyl chloride, can exhibit vastly different biological activities, reactivities, and physical properties. The introduction of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, further necessitates rigorous stereochemical assignment.[1][2] This guide provides an in-depth, objective comparison of the analytical techniques used to distinguish between the cis and trans isomers of 2-fluorocinnamoyl chloride, supported by experimental data and field-proven insights.
The Critical Importance of Stereochemical Purity
The spatial arrangement of the 2-fluoro-phenyl group and the carbonyl chloride relative to the carbon-carbon double bond dictates the overall shape of the 2-fluorocinnamoyl chloride molecule. This, in turn, influences its interaction with biological targets and its utility as a synthetic intermediate. The trans isomer is generally more thermodynamically stable due to reduced steric hindrance, making it the more common commercially available form.[3] However, synthetic procedures or exposure to energy sources like UV light can lead to mixtures of both isomers. For researchers in drug development, ensuring the stereochemical purity of a lead compound is a critical step, as different isomers can possess different efficacy and toxicity profiles.
Spectroscopic Fingerprinting: Unambiguous Isomer Identification
Spectroscopic methods provide a powerful and non-destructive means of elucidating the geometry of 2-fluorocinnamoyl chloride isomers. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools for this purpose.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
Proton NMR (¹H NMR) spectroscopy is arguably the most definitive method for distinguishing between cis and trans isomers of 2-fluorocinnamoyl chloride. The key diagnostic feature is the vicinal coupling constant (³JHH) between the two vinylic protons on the α and β carbons of the propenoyl backbone. This coupling constant is highly dependent on the dihedral angle between the protons, a relationship described by the Karplus equation.[4]
-
Trans Isomer: The vinylic protons are on opposite sides of the double bond, with a dihedral angle of approximately 180°. This geometry results in a large coupling constant, typically in the range of 12-18 Hz .[5]
-
Cis Isomer: The vinylic protons are on the same side of the double bond, with a dihedral angle of approximately 0°. This leads to a smaller coupling constant, generally in the range of 6-12 Hz .[5]
The chemical shifts of the vinylic protons are also influenced by the geometry, though to a lesser extent than the coupling constant. The fluorine atom at the ortho position of the phenyl ring will introduce further complexity through ¹H-¹⁹F coupling.
Table 1: Predicted ¹H NMR Data for cis- and trans-2-Fluorocinnamoyl Chloride in CDCl₃
| Isomer | Vinylic Proton α (ppm) | Vinylic Proton β (ppm) | Coupling Constant (³JHH, Hz) |
| trans | ~6.5 - 6.8 | ~7.7 - 8.0 | ~15 - 16 |
| cis | ~6.1 - 6.4 | ~7.0 - 7.3 | ~10 - 12 |
Note: The chemical shifts are estimated based on data for the parent cinnamic acids and considering the deshielding effect of the acyl chloride group. The most reliable indicator remains the coupling constant.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the 2-fluorocinnamoyl chloride sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz to ensure good signal dispersion.
-
Data Processing: Process the spectrum to obtain high-resolution data.
-
Analysis: Identify the signals corresponding to the vinylic protons. These will appear as doublets of doublets or more complex multiplets due to coupling with each other and potentially with the aromatic protons and the fluorine atom. Measure the coupling constant between the two main vinylic doublets to determine the stereochemistry.
Infrared (IR) Spectroscopy: A Rapid Screening Tool
IR spectroscopy offers a quick and straightforward method to differentiate between the cis and trans isomers based on their characteristic out-of-plane C-H bending vibrations.
-
Trans Isomer: Exhibits a strong and characteristic absorption band in the range of 965-980 cm⁻¹ .[6]
-
Cis Isomer: Shows a strong absorption band in the region of 675-725 cm⁻¹ .[7]
The C=O stretching frequency of the acyl chloride group is expected around 1770-1810 cm⁻¹ and the C=C stretching frequency around 1620-1640 cm⁻¹.[8] While these will be present in both isomers, the out-of-plane bending vibrations are the most diagnostic.
Table 2: Key Diagnostic IR Absorption Bands for cis- and trans-2-Fluorocinnamoyl Chloride
| Isomer | C-H Out-of-Plane Bend (cm⁻¹) | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) |
| trans | ~970 (Strong) | ~1780 | ~1630 |
| cis | ~700 (Strong) | ~1780 | ~1630 |
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Examine the fingerprint region (1000-650 cm⁻¹) for the characteristic C-H out-of-plane bending vibrations to assign the stereochemistry.
Chromatographic Separation: Quantifying Isomeric Ratios
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating and quantifying the individual isomers in a mixture. The choice of method depends on the thermal stability and volatility of the compounds. Given that cinnamoyl chlorides can be moisture-sensitive and potentially thermally labile, HPLC is often the preferred method.[9]
High-Performance Liquid Chromatography (HPLC)
The separation of cis and trans isomers by HPLC is based on differences in their polarity and shape. The elution order can vary depending on the stationary phase and mobile phase composition.[9]
-
Stationary Phase: Reversed-phase columns (e.g., C18, Phenyl-Hexyl) are commonly used. Phenyl-based columns can offer enhanced selectivity for aromatic compounds and their geometric isomers due to π-π interactions.[9]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and water or a buffer is typically employed in a gradient or isocratic elution.
Generally, the more planar trans isomer may interact more strongly with the stationary phase, leading to a longer retention time than the less planar cis isomer. However, this is not a universal rule and must be confirmed with standards.
Experimental Protocol: HPLC Analysis
-
Column Selection: Choose a suitable reversed-phase HPLC column (e.g., Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile in water.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and monitor the elution profile using a UV detector, typically at a wavelength where both isomers absorb strongly (e.g., around 280 nm).
-
Quantification: The relative amounts of the cis and trans isomers can be determined from the integrated peak areas in the chromatogram.
Thermal Analysis: Insights into Physical Properties
Differential Scanning Calorimetry (DSC) can provide valuable information on the physical properties of the isomers, such as melting point and thermal stability. Generally, trans isomers, being more symmetrical, pack more efficiently into a crystal lattice and thus have a higher melting point than their cis counterparts.
-
trans-2-Fluorocinnamoyl Chloride: Expected to have a higher melting point.
-
cis-2-Fluorocinnamoyl Chloride: Expected to have a lower melting point.
Furthermore, thermal analysis can be used to study the potential for thermal isomerization. The cis isomer, being less stable, may convert to the more stable trans isomer upon heating.
Synthesis and Isomer Stability
2-Fluorocinnamoyl chloride is typically synthesized from the corresponding 2-fluorocinnamic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][10] This reaction generally proceeds with retention of the double bond stereochemistry. Therefore, starting with pure trans-2-fluorocinnamic acid will yield predominantly trans-2-fluorocinnamoyl chloride. However, some isomerization can occur, especially if the reaction is carried out at elevated temperatures for extended periods. The acyl chlorides are also sensitive to moisture and should be handled under anhydrous conditions.[9]
Conclusion
The differentiation of cis and trans isomers of 2-fluorocinnamoyl chloride is a critical aspect of quality control in research and development. A multi-faceted analytical approach provides the most comprehensive characterization. ¹H NMR spectroscopy is the most definitive method for unambiguous stereochemical assignment, based on the significant difference in the vinylic proton coupling constants. IR spectroscopy serves as a rapid and effective screening tool. HPLC is indispensable for the separation and quantification of isomeric mixtures. By employing these techniques with a clear understanding of their underlying principles, researchers can confidently determine the stereochemical identity and purity of their 2-fluorocinnamoyl chloride samples, ensuring the integrity of their subsequent research.
References
- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
- Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871.
-
Mol-Instincts. (n.d.). IR spectrum: Alkenes. Available at: [Link]
- Mabhula, A., et al. (2020). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. Molecules, 25(16), 3583.
-
Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Available at: [Link]
- Iida, T. (1962). The Synthesis of Cinnamoyl Chloride. Nagano Technical College, 3, 117-120.
- El-Faham, A., et al. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. Scientific Reports, 14(1), 9193.
-
SpectraBase. (n.d.). 2-Fluorocinnamic acid. Available at: [Link]
-
Spectra-Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis. Available at: [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Available at: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]
-
PubChem. (n.d.). 2-Fluorocinnamic acid. Available at: [Link]
-
OC-Praktikum. (2006). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. Available at: [Link]
-
LookChem. (n.d.). Cas 102-92-1,Cinnamoyl chloride. Available at: [Link]
-
Jinan Future chemical Co.,Ltd. (n.d.). Cinnamoyl chloride CAS:102-92-1. Available at: [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). CINNAMOYL CHLORIDE. Available at: [Link]
-
ACS Publications. (2020). Photocatalyzed Diastereoselective Isomerization of Cinnamyl Chlorides to Cyclopropanes. Journal of the American Chemical Society. Available at: [Link]
-
Royal Society of Chemistry. (2012). Supplementary Information. Green Chemistry. Available at: [Link]
-
Wiley-VCH. (2008). Supporting Information. Available at: [Link]
-
Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Available at: [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. edocs.tib.eu [edocs.tib.eu]
- 3. Cinnamoyl Chloride | High-Purity Reagent | RUO [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-FLUOROCINNAMIC ACID(14290-86-9) 13C NMR spectrum [chemicalbook.com]
- 7. 2-Fluorocinnamic acid | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. fishersci.com [fishersci.com]
- 10. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
A Comparative Guide to Developing a Stability-Indicating HPLC Method for Fluorinated Cinnamoyl Impurities
This guide provides a comprehensive, technically-grounded framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of fluorinated cinnamoyl compounds and their process-related and degradation impurities. Moving beyond a simple checklist of steps, we will explore the causal relationships between analytical choices and chromatographic outcomes, ensuring the final method is not only effective but also scientifically sound and defensible under regulatory scrutiny.
Introduction: The Analytical Challenge of Fluorinated APIs
Fluorinated cinnamoyl derivatives represent a growing class of active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms can significantly enhance metabolic stability and binding affinity. However, this same feature introduces unique analytical challenges. The high electronegativity of fluorine can alter the electronic and hydrophobic properties of the molecule, complicating separation from structurally similar impurities. Furthermore, the conjugated system of the cinnamoyl backbone is susceptible to degradation, necessitating a method that can resolve the API from all potential degradants.
The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of impurities in new drug substances.[1] A stability-indicating analytical method is therefore not optional; it is a regulatory necessity designed to ensure the safety and efficacy of the final drug product.[2][3] This guide will walk through the development of such a method, grounded in the principles outlined by both the ICH and the United States Pharmacopeia (USP).[4][5][6]
Part 1: The Foundation—Forced Degradation Studies
Before method development can begin, we must first generate the very impurities we intend to separate. Forced degradation (or stress testing) is the process of subjecting the API to conditions more severe than those it would encounter during manufacturing or storage to accelerate the formation of degradation products.[7][8] This provides the necessary sample complexity to challenge and ultimately prove the specificity of the analytical method.
The ICH Q1A(R2) guideline suggests a systematic approach to stress testing.[2] The goal is to achieve a target degradation of 5-20%, as this provides a sufficient concentration of degradants for detection and resolution without compromising the integrity of the primary degradation pathway.[3]
Experimental Protocol: Forced Degradation of a Fluorinated Cinnamoyl API
-
Sample Preparation : Prepare stock solutions of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis : To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Store at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis : To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Store at 60°C for 8 hours.[3] Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation : To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation : Store the solid API in a controlled oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation : Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[3] Dissolve in the mobile phase before analysis.
-
Control Samples : Prepare an unstressed sample by diluting the stock solution with the mobile phase. Additionally, prepare blank solutions of the stress reagents (e.g., acid, base) to identify any potential artifacts.
Caption: Workflow for generating degradation products via forced degradation studies.
Part 2: HPLC Method Development—A Comparative Approach
With a complex mixture of the API and its potential impurities now available, the core method development can commence. The primary goal is to achieve adequate resolution (Rs > 1.5) for all relevant peaks. High-performance liquid chromatography (HPLC) is the primary method for impurity profiling due to its versatility and sensitivity.[9][10]
Column Selection: The Critical First Decision
The choice of stationary phase is the most influential factor in achieving selectivity. While standard C8 and C18 columns are workhorses of reversed-phase chromatography, they may not provide optimal selectivity for fluorinated compounds.[11] Fluorinated phases, particularly pentafluorophenyl (PFP) phases, offer alternative retention mechanisms that can be highly advantageous.[11][12]
| Feature | Standard C18 Column | Pentafluorophenyl (PFP) Column | Rationale for Fluorinated Cinnamoyl Compounds |
| Primary Interaction | Hydrophobic interactions | Multiple: Hydrophobic, π-π, dipole-dipole, ion-exchange | The PFP phase's multiple interaction modes provide enhanced selectivity for complex molecules with aromatic rings and electronegative atoms (fluorine).[11] |
| Retention of Halogenated Compounds | Moderate; based on overall hydrophobicity | Stronger retention and enhanced selectivity | The electron-deficient fluorophenyl ring interacts strongly with the electron-rich regions of the cinnamoyl structure and the polar C-F bonds. |
| Selectivity for Positional Isomers | Often limited | Often superior | Subtle differences in the position of the fluorine atom can lead to significant changes in dipole moment, which are better differentiated by the PFP phase. |
| Typical Mobile Phase | Acetonitrile or Methanol with buffered aqueous phase | Acetonitrile or Methanol with buffered aqueous phase | While mobile phases are similar, the unique selectivity of the PFP phase may allow for simpler mobile phase compositions.[11] |
Mobile Phase and Gradient Optimization
The mobile phase composition fine-tunes the separation. A systematic approach is crucial.
-
Organic Modifier Screening : Begin by screening acetonitrile (ACN) and methanol (MeOH). ACN is generally a stronger solvent and provides lower backpressure, while MeOH can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor. A gradient from 5% to 95% organic over 30 minutes is a good starting point for scouting.
-
pH Selection : The cinnamoyl structure may contain ionizable groups (e.g., a carboxylic acid). The pH of the aqueous portion of the mobile phase must be controlled with a buffer to ensure consistent retention times and peak shapes. Screen a low pH (e.g., pH 2.8 using phosphate or formate buffer) and a mid-range pH (e.g., pH 6.5 using phosphate buffer). The chosen pH should be at least 2 units away from the pKa of any ionizable functional group to ensure a single ionic form.
-
Gradient Optimization : Once the optimal column, organic modifier, and pH are selected, refine the gradient slope. A shallower gradient provides better resolution but longer run times. The goal is to achieve the necessary resolution for all impurity peaks in the shortest acceptable time.
Caption: Key HPLC parameters and their influence on chromatographic results.
Part 3: The Optimized Method—A Self-Validating Protocol
Based on the principles above, a robust starting method can be proposed. This protocol includes system suitability testing (SST) criteria as defined in USP <621>, which ensures the chromatographic system is performing adequately before any samples are analyzed.[4][13]
Proposed HPLC Method Protocol
-
Column : PFP Column, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Gradient :
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B (Re-equilibration)
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 35°C
-
Detection : Diode Array Detector (DAD) at 280 nm (or λmax of the cinnamoyl chromophore)
-
Injection Volume : 10 µL
System Suitability Test (SST)
Inject a solution containing the API and at least one known, critical impurity five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry) : Tailing factor for the API peak is ≤ 1.5.
-
Resolution : The resolution between the API and the critical impurity is ≥ 2.0.
-
Precision : The relative standard deviation (%RSD) of the peak area for the API is ≤ 2.0%.[14]
Part 4: Method Validation—Ensuring Trustworthiness
Once developed, the method must be formally validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[5][6][15] This is a critical step for regulatory submissions.
-
Specificity : Demonstrated by the forced degradation study, showing that the API peak is resolved from all degradation products and process impurities.
-
Linearity : A minimum of five concentrations across the expected range (e.g., from the reporting threshold to 120% of the specification) are analyzed. The correlation coefficient (r²) should be ≥ 0.999.[14]
-
Accuracy : Assessed by analyzing a sample spiked with known amounts of impurities at different levels (e.g., 50%, 100%, 150% of the specification). Recovery should typically be within 98.0-102.0%.
-
Precision :
-
Repeatability (Intra-assay) : Analysis of multiple preparations of the same sample on the same day.
-
Intermediate Precision (Inter-assay) : Analysis on different days, by different analysts, or on different equipment. The %RSD for both should be ≤ 5% for low-level impurities.
-
-
Limit of Quantitation (LOQ) : The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy.
-
Robustness : Deliberate, small variations are made to method parameters (e.g., pH ± 0.2 units, column temperature ± 5°C, flow rate ± 10%) to ensure the method's performance remains acceptable.
Part 5: Comparison with Alternative Technologies
While HPLC is the gold standard, other techniques offer potential advantages, particularly from a "green" chemistry perspective.[16]
-
Supercritical Fluid Chromatography (SFC) : Uses supercritical CO₂ as the primary mobile phase, significantly reducing organic solvent consumption.[16] SFC can offer very fast separations and unique selectivity, especially for chiral impurities. It is a powerful, though less common, alternative for impurity profiling.
-
Ultra-High-Performance Liquid Chromatography (UHPLC) : Not a different technique, but an evolution of HPLC using columns with smaller particles (<2 µm). UHPLC can dramatically reduce run times and solvent usage while improving resolution, aligning with green chemistry principles.[17] Revisions to USP <621> provide guidance on transferring HPLC methods to UHPLC platforms.[17][18]
Conclusion
Developing a stability-indicating HPLC method for fluorinated cinnamoyl impurities is a systematic process that requires a deep understanding of chromatographic principles and regulatory requirements. The key to success lies in challenging the method early with samples generated from forced degradation studies and making informed decisions on column and mobile phase selection. By prioritizing a PFP stationary phase, which offers multiple modes of interaction, analysts can often achieve superior selectivity compared to traditional C18 columns. The final, validated method must be specific, precise, accurate, and robust, providing a self-validating system that ensures the ongoing quality and safety of the pharmaceutical product.
References
- Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
- USP-NF. (2023, November 1).
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- uspbpep.com. (n.d.).
- Waters Corporation. (n.d.).
- Agilent. (n.d.). Revisions per USP 621.
- USP-NF. (n.d.).
- ICH. (2023, November 30).
- Lab Manager. (2025, September 2).
- Preprints.org. (2025, November 8). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
- BenchChem. (2025).
- BOC Sciences. (n.d.). Impurity Profiling in APIs.
- Larsen, B. S., & Kaiser, M. A. (2007, June 1). Challenges in Perfluorocarboxylic Acid Measurements.
- Affinisep. (n.d.). AN-0009-02_Application Note How to overcome challenges in PFAS analysis?.
- Alfa Chemistry. (2025, April 30).
- Przybyciel, M. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- IJNRD.org. (2024, February 2). Impurity Profiling in different analytical techniques.
- Ghugare, P. S., & Kumar, S. (2025, December 10).
- PharmTech. (2024, April 4).
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Poboży, E., Król, E., & Wójcik, L. (2010, December 12). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- Chandramore, V. V., & Sonawane, L. V. (n.d.).
- JETIR.org. (2021, September). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS.
- Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- INIS-IAEA. (2012, November 15). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
- ResearchGate. (2026, January 23). Method development and validation of fluorouracil in bulk and pharmaceutical dosage form by RP-HPLC.
- RSC Publishing. (2020, February 13).
- MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. onyxipca.com [onyxipca.com]
- 3. jddtonline.info [jddtonline.info]
- 4. uni-onward.com.tw [uni-onward.com.tw]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. jetir.org [jetir.org]
- 9. youtube.com [youtube.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. uspbpep.com [uspbpep.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. m.youtube.com [m.youtube.com]
- 16. jyoungpharm.org [jyoungpharm.org]
- 17. Revisions per USP 621 | Agilent [agilent.com]
- 18. lcms.cz [lcms.cz]
Comparative Reactivity Profile: Chloro- vs. Fluoro-Substituted Cinnamoyl Chlorides
[1]
Executive Summary
Objective: To provide a definitive technical comparison between chloro- and fluoro-substituted cinnamoyl chlorides for medicinal chemistry and synthetic applications.
Core Findings:
-
Reactivity: Para-chloro cinnamoyl chloride is 1.5–2.0x more reactive toward nucleophiles (aminolysis/hydrolysis) than its para-fluoro counterpart. This is governed by the Hammett substituent constants (
), where the strong resonance donation (+R) of fluorine partially offsets its inductive withdrawal (-I). -
Stability: Fluoro-cinnamoyl chlorides exhibit superior hydrolytic stability, making them easier to handle in non-anhydrous conditions during scale-up.
-
Application: Use Chloro- derivatives when maximizing electrophilicity for difficult couplings (e.g., sterically hindered anilines). Use Fluoro- derivatives to modulate metabolic stability (blocking P450 oxidation) or when a milder acylating agent is required to avoid side reactions.
Mechanistic Foundation: The Electronic Tug-of-War
To understand the reactivity difference, one must analyze the electronic effects transmitted through the conjugated cinnamoyl system (
Inductive vs. Resonance Effects
Both Chlorine (Cl) and Fluorine (F) are Electron Withdrawing Groups (EWG) by induction (-I) but Electron Donating Groups (EDG) by resonance (+R).
| Feature | Fluorine (F) | Chlorine (Cl) | Net Effect on Carbonyl |
| Electronegativity | 3.98 (Very High) | 3.16 (High) | F has stronger -I effect. |
| Orbital Overlap | 2p-2p (Excellent) | 3p-2p (Poor) | F has stronger +R (donation). |
| Hammett | 0.06 | 0.23 | Cl is more withdrawing overall. |
| Hammett | 0.34 | 0.37 | Similar reactivity in meta position. |
The "Paradox": Although Fluorine is more electronegative, para-fluorocinnamoyl chloride is less reactive than para-chlorocinnamoyl chloride.
-
Reasoning: In the para position, Fluorine's lone pairs overlap effectively with the aromatic
-system (2p-2p match), donating electron density back into the ring. This resonance effect propagates through the alkene linker to the carbonyl oxygen, reducing the positive character of the carbonyl carbon. Chlorine's larger 3p orbitals do not overlap well with the carbon 2p orbitals, making its resonance donation negligible. Thus, Chlorine acts primarily as an electron sink (-I), increasing reactivity.
Reaction Mechanism (Nucleophilic Acyl Substitution)
The reaction proceeds via an addition-elimination pathway. The rate-determining step (RDS) is typically the nucleophilic attack to form the tetrahedral intermediate.
Experimental Comparison & Data
Predicted Relative Reaction Rates
Using the Hammett Equation
Table 1: Relative Reactivity Profile (Theoretical)
Baseline: Unsubstituted Cinnamoyl Chloride (
| Substituent | Position | Predicted Rate ( | Reactivity Class | |
| Chloro (-Cl) | Para | +0.23 | ~1.7x faster than H | High |
| Fluoro (-F) | Para | +0.06 | ~1.1x faster than H | Moderate |
| Chloro (-Cl) | Meta | +0.37 | ~2.3x faster than H | Very High |
| Fluoro (-F) | Meta | +0.34 | ~2.2x faster than H | Very High |
Note: In the meta position, resonance effects are decoupled, making F and Cl behave similarly (dominated by induction).
Physical Properties for Handling
Table 2: Physical & Handling Properties
| Property | 4-Fluoro-Cinnamoyl Cl | 4-Chloro-Cinnamoyl Cl | Implication |
| Molecular Weight | 184.59 g/mol | 201.05 g/mol | Stoichiometry calculations. |
| Melting Point | 42–46 °C | 76–78 °C | Cl-analog is a stable solid; F-analog may melt in warm labs. |
| Hydrolytic Stability | Moderate ( | Low ( | Cl-analog requires stricter anhydrous conditions. |
| Lipophilicity (LogP) | ~2.4 | ~2.9 | Cl-analog products are more lipophilic. |
Detailed Experimental Protocols
These protocols are designed to be self-validating . The use of an internal standard in the kinetic assay ensures that solvent evaporation or pipetting errors do not skew the rate data.
Protocol A: Synthesis of Substituted Cinnamoyl Chlorides
Scale: 10 mmol | Time: 3-4 Hours
Safety: Thionyl chloride (
-
Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line). -
Charging: Add Substituted Cinnamic Acid (10 mmol) to the RBF.
-
Reagent Addition: Add Thionyl Chloride (30 mmol, 3.0 equiv) carefully.
-
Note: Excess
acts as both reagent and solvent. -
Catalyst: Add 1 drop of dry DMF (Dimethylformamide). This forms the Vilsmeier-Haack intermediate, drastically accelerating the reaction.
-
-
Reaction: Heat the mixture to 60–65 °C for 2–3 hours.
-
Endpoint Validation: Monitor by TLC (convert an aliquot to methyl ester by quenching in MeOH). Disappearance of acid spot indicates completion.
-
-
Workup:
-
Cool to room temperature.[1]
-
Remove excess
under reduced pressure (rotary evaporator) with a trap. -
Add dry Toluene (10 mL) and re-evaporate (azeotropic removal of residual
).
-
-
Purification:
-
Chloro-analog: Recrystallize from dry hexane/toluene.
-
Fluoro-analog: If oil or low-melting solid, use vacuum distillation or use crude if purity >95% (check NMR).
-
Protocol B: Kinetic Comparison (Aminolysis Assay)
Objective: Determine
Procedure:
-
Solvent: Use anhydrous Acetonitrile (MeCN). Water content must be <50 ppm.
-
Preparation:
-
Solution A: 4-Fluoro (or Chloro) cinnamoyl chloride (
M). -
Solution B: Morpholine (
M, huge excess).
-
-
Measurement:
-
Inject 2.0 mL of Sol A into a quartz cuvette.
-
Thermostat to 25.0 °C.
-
Rapidly add 0.2 mL of Sol B and mix.
-
-
Data Acquisition:
-
Monitor absorbance decay of the acid chloride peak (typically ~290 nm) or appearance of amide peak (~270 nm) every 2 seconds for 10 minutes.
-
-
Calculation:
-
Plot
vs. time. The slope is . -
Calculate second-order rate constant:
.
-
Strategic Selection in Drug Design
When choosing between F and Cl cinnamoyl derivatives for lead optimization:
-
Metabolic Blocking (Choose Fluorine):
-
The C-F bond (105.4 kcal/mol) is metabolically inert. Placing F at the para position blocks CYP450-mediated hydroxylation, extending the drug's half-life (
).
-
-
Potency & Lipophilicity (Choose Chlorine):
-
If the binding pocket has a hydrophobic cleft, the Cl-analog (larger, more lipophilic) often yields higher binding affinity (
). -
Caution: The Cl-analog is more reactive (electrophilic), which may lead to "suicide inhibition" or covalent binding with off-target proteins (toxicity risk).
-
-
Bioisosterism:
References
-
Hammett Correlation in Cinnamoyl Systems
-
Lee, I., et al. "Nucleophilic substitution reactions of cinnamoyl chlorides with anilines." J. Chem. Soc., Perkin Trans. 2, 1998.
-
-
Halogen Bonding & Bioisosterism
-
Pattison, G., et al. "Which halogen to choose?[5] Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." ChemRxiv, 2026.
-
-
General Reactivity of Acid Chlorides
-
Dalal Institute. "The Hammett Equation and Linear Free Energy Relationship." Chapter 3: Reaction Mechanism, 2021.
-
-
Synthesis of Cinnamoyl Derivatives
-
Popiołek, Ł. "Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives." PMC, 2024.[1]
-
Sources
- 1. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
Elemental Analysis Standards for Fluorinated Organic Intermediates: A Comparative Technical Guide
This guide provides a technical comparison of elemental analysis standards and methodologies for fluorinated organic intermediates, designed for researchers in drug development and organic synthesis.
Executive Summary & Core Challenges
The "Fluorine Effect" in Analysis: Fluorine is the most electronegative element, creating the strongest single bond in organic chemistry (C-F, ~485 kJ/mol).[1] This stability, critical for drug efficacy, presents unique challenges for standard elemental analysis (EA):
-
Refractory Nature: Incomplete combustion leads to low carbon recovery.
-
Silica Attack: Fluorine forms HF upon combustion, which reacts with quartz (SiO
) combustion tubes to form volatile SiF . This artificially lowers fluorine results and damages detectors in standard CHN analyzers. -
Interference: High F content can cause "flash" phenomena that overwhelm standard thermal conductivity detectors (TCD).
This guide compares the three industry-standard workflows for validating fluorinated intermediates: Automated CHNS-F Analysis , Oxygen Flask Combustion (Schöniger) coupled with Ion Chromatography (IC) , and Quantitative
Methodology Comparison
Method A: Automated Combustion (CHNS) with Fluorine Add-ons
The high-throughput industrial standard. Modern elemental analyzers (e.g., Elementar, Thermo FlashSmart) can be modified for fluorinated compounds.
-
Mechanism: High-temperature combustion (>1000°C) in a tin capsule.
-
The "Standard" Modification: A specific reagent layer (typically Magnesium Oxide (MgO) or Tungsten(VI) oxide (WO
) ) is added to the combustion tube. MgO acts as a "fluorine trap," capturing F as MgF to prevent it from attacking the quartz tube or interfering with N/C detection. -
Limitation: This method typically yields C, H, and N values but does not quantify Fluorine directly unless a specific detector is added. It assumes F is the "missing mass" or requires a separate F-specific module.
Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography (IC)
The "Gold Standard" for absolute Fluorine quantification.
-
Mechanism: The sample is burned in a closed flask filled with pure oxygen.[2][3] The gases are absorbed into a buffer solution (e.g., H
O /NaOH), converting organic fluorine into inorganic fluoride (F ). -
Quantification: The resulting solution is analyzed via Ion Chromatography (IC) or Ion-Selective Electrode (ISE).[4]
-
Why it wins: It physically isolates the fluorine, eliminating matrix interferences common in combustion analyzers.
Method C: Quantitative F-NMR (qNMR)
The modern, non-destructive alternative.
-
Mechanism: Uses the integration of
F signals relative to an internal standard.[5] -
Advantage: Does not require combustion; distinguishes between impurities (e.g., inorganic fluoride vs. organic fluorine).
Comparative Data Table
| Feature | Automated CHNS (Modified) | Schöniger Flask + IC | |
| Primary Output | %C, %H, %N (F is trapped) | %F (Absolute) | % Purity (Relative to Std) |
| Sample Req. | 1–3 mg | 5–10 mg | 5–20 mg (Recoverable) |
| Precision (RSD) | < 0.2% (for C/H/N) | 1.0 – 2.0% | < 1.0% |
| Throughput | High (Automated) | Low (Manual Prep) | High (if automated) |
| Interference | Metals, Phosphorus | Insoluble fluorides | Paramagnetic impurities |
| Key Risk | Quartz tube damage (SiF | Incomplete combustion (Soot) | Satellites/Baseline errors |
Reference Standards (Materials)
To validate these methods, specific Certified Reference Materials (CRMs) must be used. Do not use simple alkanes; use compounds that mimic the refractory nature of your intermediates.
| Category | Reference Material | CAS No. | Application | Why Use It? |
| Combustion Std | 4-Fluorobenzoic Acid | 455-38-9 | CHNS / Schöniger | Stable solid, sharp MP, theoretical F% = 13.56%. |
| Refractory Std | PTFE (Teflon) | 9002-84-0 | Combustion Efficiency | Extreme stability tests if the furnace heat is sufficient. |
| qNMR Primary | BTFMBA | 535-80-8 | 3,5-Bis(trifluoromethyl)benzoic acid. Traceable to NIST.[4] High symmetry, sharp singlet. | |
| IC Standard | NIST SRM 3183 | N/A | Ion Chromatography | Standard Fluoride anion solution for calibrating the IC detector. |
Experimental Protocol: Oxygen Flask Combustion + IC
This protocol is selected as the primary recommendation for validating %F content in new drug intermediates due to its self-validating nature.
Reagents:
-
Absorbing Solution: 10 mL of 0.1 M NaOH + 0.1% H
O . -
Combustion Aid: Ashless filter paper (Whatman No. 42) + Dodecanol (if sample is liquid/volatile).
Step-by-Step Workflow:
-
Sample Weighing: Accurately weigh 5–10 mg of the fluorinated intermediate onto the ashless filter paper. Fold into a "flag" shape with the fuse strip protruding.
-
Flask Preparation: Charge a 500 mL Schöniger flask with 10 mL of Absorbing Solution. Flush the flask with pure Oxygen (O
) for 60 seconds. -
Combustion:
-
Place the platinum basket containing the sample into the flask stopper.
-
Ignite the paper fuse and immediately insert the stopper into the flask, inverting it so the liquid seals the neck.
-
Safety Note: Perform behind a blast shield.
-
-
Absorption: Shake the flask vigorously for 2–3 minutes. Allow to stand for 30 minutes to ensure complete absorption of combustion gases (HF).
-
Analysis (IC):
-
Transfer the solution to a volumetric flask (e.g., 50 mL), rinsing the flask and basket with Deionized Water (DIW).
-
Inject into an Ion Chromatograph (e.g., Dionex) equipped with an anion-exchange column.
-
Calculation: Compare peak area of F
against a calibration curve generated from NIST SRM 3183.
-
Decision Logic & Workflows
Comparison of Analysis Workflows
The following diagram illustrates the decision process for selecting the correct analysis method based on sample properties.
Caption: Decision tree for selecting the appropriate elemental analysis method based on sample volatility and stability.
Oxygen Flask Combustion Mechanism
The chemical pathway from organic fluoride to detectable ion.
Caption: Chemical workflow of the Schöniger Flask method converting covalent C-F bonds to measurable ionic Fluoride.
References
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note. Link
-
Exeter Analytical. (2007). Accurate elemental (CHN) analysis of perfluorinated compounds. Analytica World. Link
-
National Institute of Standards and Technology (NIST). Certificate of Analysis: Standard Reference Material 3183 (Fluoride Anion Standard Solution). Link
-
Takamatsu, T. et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications.[6] Link
- Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.
Sources
- 1. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. exeteranalytical.co.uk [exeteranalytical.co.uk]
- 3. elementallab.co.uk [elementallab.co.uk]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2E)-3-(2-Fluorophenyl)acryloyl chloride
(2E)-3-(2-Fluorophenyl)acryloyl chloride is a highly reactive acyl chloride, valued in organic synthesis for the introduction of the 2-fluoro-cinnamoyl moiety. Its utility, however, is matched by its hazardous nature. The molecule's reactivity is dictated by the electrophilic acyl chloride group and the polymerizable carbon-carbon double bond. This dual reactivity necessitates a rigorous and well-understood disposal protocol to ensure the safety of laboratory personnel and maintain environmental compliance. This guide provides a detailed, field-proven methodology for the safe neutralization and disposal of this compound, moving beyond mere procedural steps to explain the underlying chemical principles.
Hazard Profile and Core Safety Principles
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. The primary hazards stem from its classification as an acyl chloride, which governs its reactivity and handling requirements.
Table 1: Hazard Profile of (2E)-3-(2-Fluorophenyl)acryloyl chloride
| Hazard Category | Description & Causality | Authoritative Sources |
|---|---|---|
| Water Reactivity | Reacts violently and exothermically with water and other protic solvents (e.g., alcohols, amines). This hydrolysis produces corrosive hydrochloric acid (HCl) gas and (2E)-3-(2-Fluorophenyl)acrylic acid.[1][2] The rapid evolution of HCl gas can cause significant pressure buildup in a closed container.[1] | [1][2] |
| Corrosivity | Causes severe skin burns and eye damage upon contact.[3] Inhalation is fatal or can cause severe chemical burns to the respiratory tract due to its reaction with moisture in the mucous membranes.[3] | [3] |
| Flammability | Highly flammable liquid and vapor.[4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5][6] | [4][5][6] |
| Toxicity | Fatal if inhaled and harmful if swallowed. Thermal decomposition can produce highly toxic gases such as phosgene, carbon monoxide, and hydrogen chloride.[5] The fluorine substituent may lead to the formation of hydrogen fluoride upon combustion or decomposition under certain conditions.[7] | [5][7] |
| Polymerization | The acryloyl moiety can undergo uncontrolled and potentially violent polymerization, especially if not properly stabilized or when exposed to heat, light, or initiators.[8][9] |[8][9] |
The core principle of disposal is controlled neutralization . The objective is to safely and completely react the highly reactive acryloyl chloride functional group to form a more stable, less hazardous compound before final disposal. Uncontrolled addition to water or other reactive media is strictly forbidden.[1][5]
Pre-Disposal Setup and Personal Protective Equipment (PPE)
All disposal procedures must be conducted within a certified chemical fume hood to control the release of flammable and corrosive vapors.[10] The work area must be free of ignition sources.[5] An emergency shower and eyewash station must be readily accessible.[5][11]
Table 2: Required Engineering Controls and Personal Protective Equipment (PPE)
| Control/PPE | Specification | Rationale |
|---|---|---|
| Engineering Control | Certified Chemical Fume Hood | To contain and exhaust flammable, corrosive, and toxic vapors.[10] |
| Eye Protection | Splash-proof chemical goggles and a full-face shield.[11] | Protects against splashes of corrosive material and potential violent reactions. |
| Hand Protection | Heavy-duty, chemically resistant gloves (e.g., Butyl rubber or a suitable laminate). Check manufacturer's compatibility data. | Provides a barrier against a highly corrosive and skin-absorbable chemical. |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | Protects against splashes and fire hazards. |
| Respiratory | Not typically required if work is performed in a fume hood. For spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[3] | Protects against inhalation of fatal concentrations of vapor. |
Step-by-Step Disposal Protocols for Laboratory-Scale Quantities
Two primary methods are recommended for the neutralization of small quantities (<50 g) of (2E)-3-(2-Fluorophenyl)acryloyl chloride. The choice depends on the available reagents and the desired final waste stream.
Protocol A: Controlled Basic Hydrolysis
This protocol neutralizes the acyl chloride by reacting it with a weak base in an aqueous solution to form the corresponding carboxylate salt.
Causality: The acyl chloride is added slowly to a large excess of a stirred, cold sodium bicarbonate solution. The bicarbonate neutralizes the generated HCl in situ, preventing the release of corrosive gas. The cold temperature and slow addition rate are critical for controlling the exothermic reaction.
Materials:
-
(2E)-3-(2-Fluorophenyl)acryloyl chloride waste
-
Sodium bicarbonate (NaHCO₃)
-
Large beaker (at least 10x the volume of the final solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or pH meter
Procedure:
-
In a chemical fume hood, prepare a ~5-10% aqueous solution of sodium bicarbonate in a large beaker. For every 1 mL of acyl chloride, prepare at least 100 mL of bicarbonate solution.
-
Place the beaker in an ice bath and begin stirring vigorously to create a vortex.
-
Using a dropping funnel or a pipette, add the (2E)-3-(2-Fluorophenyl)acryloyl chloride dropwise and very slowly to the surface of the vortex.
-
Critical Step: Observe the reaction closely. If foaming (CO₂ evolution) becomes too vigorous or if there is a significant temperature increase, stop the addition immediately and wait for the reaction to subside before continuing.
-
After the addition is complete, allow the mixture to stir in the ice bath for at least 2 hours to ensure the reaction is complete.
-
Remove the ice bath and let the solution stir at room temperature for another hour.
-
Check the pH of the aqueous solution. It should be neutral to slightly basic (pH 7-9). If it is acidic, slowly add more solid sodium bicarbonate until the pH is stable in the 7-9 range.[12]
-
This neutralized aqueous solution, containing sodium (2E)-3-(2-fluorophenyl)acrylate and sodium chloride, can now be disposed of as aqueous hazardous waste or in accordance with local regulations for sewer disposal, if permissible for this type of salt.[12]
Protocol B: Conversion to a Less Reactive Ester
This protocol converts the highly reactive acyl chloride into a more stable, less reactive ester, which can be managed as a standard flammable organic waste stream. This is often a preferred method as it avoids generating a large volume of aqueous waste.
Causality: The acyl chloride is reacted with a non-nucleophilic, high-boiling point alcohol like isopropanol or n-butanol. The resulting ester is significantly less reactive than the parent acyl chloride and can be safely combined with other organic solvent waste.
Materials:
-
(2E)-3-(2-Fluorophenyl)acryloyl chloride waste
-
Isopropanol or n-butanol
-
A three-neck flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet connected to a gas trap (e.g., a bubbler containing a dilute sodium hydroxide solution to trap evolved HCl).
-
Ice bath
Procedure:
-
In a chemical fume hood, add a volume of isopropanol or n-butanol that is at least 10 times the volume of the acyl chloride to the three-neck flask.
-
Place the flask in an ice bath and begin stirring.
-
Add the (2E)-3-(2-Fluorophenyl)acryloyl chloride to the dropping funnel.
-
Add the acyl chloride dropwise to the stirred alcohol at a rate that maintains a controlled reaction temperature. The evolved HCl gas will be captured by the basic scrubber.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour to ensure the reaction goes to completion.
-
The resulting solution, containing the isopropyl or butyl ester of (2E)-3-(2-Fluorophenyl)acrylic acid, can now be transferred to a properly labeled container for flammable organic hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of (2E)-3-(2-Fluorophenyl)acryloyl chloride.
Caption: Decision workflow for disposal of (2E)-3-(2-Fluorophenyl)acryloyl chloride.
Management of Associated Waste Streams
Proper disposal extends beyond the chemical itself to include all contaminated materials.
-
Empty Containers : The original container must be decontaminated before disposal. Triple-rinse the container with a small amount of a compatible organic solvent (e.g., acetone or the alcohol used in Protocol B).[12] Collect all rinsate and add it to the flammable organic hazardous waste stream.[12] After rinsing and air-drying in the back of the fume hood, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
-
Contaminated Solids : All disposable items that have come into contact with (2E)-3-(2-Fluorophenyl)acryloyl chloride, such as pipette tips, gloves, and absorbent pads, must be considered hazardous waste.[11] These items should be collected in a designated, sealed, and clearly labeled solid hazardous waste container for pickup by environmental health and safety personnel.[11]
-
Spill Cleanup : In the event of a spill, evacuate the area and remove all ignition sources.[11] Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS. [11][13] Carefully sweep the absorbed material into a sealed container for disposal as solid hazardous waste.[11]
By adhering to these scientifically grounded protocols, researchers can ensure the safe and responsible disposal of (2E)-3-(2-Fluorophenyl)acryloyl chloride, mitigating risks to themselves, their colleagues, and the environment.
References
-
New Jersey Department of Health. (2000). Hazard Summary: Acrylyl Chloride. NJ.gov. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Acryloyl Chloride, 97% (titr.). Cole-Parmer. [Link]
-
VanDeMark Chemical. (n.d.). Acryloyl Chloride. VanDeMark Chemical. [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Acryloyl chloride. Alfa Aesar. [Link]
-
Reddit. (2023). Acetyl Chloride Storage. r/chemistry. [Link]
-
ResearchGate. (2016). What is the best method to neutralize acryloyl chloride residues after reaction of an amide?. [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]
-
Wikipedia. (n.d.). Acryloyl chloride. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Fluorine. NJ.gov. [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]
-
Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
Sources
- 1. download.basf.com [download.basf.com]
- 2. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fluoropolymers.eu [fluoropolymers.eu]
- 8. vandemark.com [vandemark.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. nj.gov [nj.gov]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. nj.gov [nj.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
